1-Benzyl-I3C
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylindol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCRDLUQTDLMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Anticancer Mechanisms of 1-Benzyl-indole-3-carbinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-indole-3-carbinol (1-benzyl-I3C), a synthetic derivative of the naturally occurring indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables, has emerged as a highly potent anticancer agent. Exhibiting significantly enhanced antiproliferative and anti-estrogenic properties—approximately 1000-fold more potent than its parent compound—this compound modulates critical signaling pathways implicated in cancer cell growth, survival, and metastasis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in cancer cells, with a focus on its impact on cell cycle progression, apoptosis, and key signaling cascades. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in oncology.
Introduction
Indole-3-carbinol (I3C) has long been recognized for its chemopreventive properties.[1][2] However, its therapeutic potential has been limited by the high concentrations required to elicit a significant anticancer effect. The synthesis of this compound represents a major advancement, offering a compound with substantially greater potency in suppressing the growth of various cancer cell lines, including breast and melanoma cancer cells.[1] This guide will dissect the intricate mechanisms by which this compound exerts its potent anticancer effects.
Core Mechanisms of Action
Potent Induction of G1 Cell Cycle Arrest
A primary mechanism of action of this compound is the induction of a robust G1 phase cell cycle arrest in both estrogen-responsive (ER+) and estrogen-independent (ER-) breast cancer cells, as well as in melanoma cells. This prevents cancer cells from proceeding to the S phase, thereby inhibiting DNA synthesis and proliferation.
Molecular Events in G1 Arrest:
-
Downregulation of G1-Acting Cyclin-Dependent Kinases (CDKs) and Cyclins: Treatment with this compound leads to a significant reduction in the protein levels of CDK2, CDK4, CDK6, and Cyclin D1.
-
Upregulation of CDK Inhibitors (CKIs): The compound stimulates an increase in the levels of the CDK inhibitors p21 and p27.
-
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: By inhibiting the activity of G1 CDKs, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for S phase entry.
-
Disruption of Sp1 Transcription Factor Interaction: this compound interferes with the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, contributing to the downregulation of CDK6 expression.
Induction of Apoptosis
While the precise apoptotic pathways initiated by this compound are still under investigation, evidence suggests its pro-apoptotic effects are significant. For its parent compound, I3C, apoptosis induction is known to occur through both p53-dependent and -independent pathways and involves the modulation of the Bcl-2 family of proteins. In melanoma cells, concentrations of this compound greater than 10 µM have been shown to induce a strong apoptotic response. In some cancer cell types, the apoptotic effects of I3C are linked to the release of cytochrome-c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.
Modulation of Key Signaling Pathways
In melanoma cells, this compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical driver of melanoma proliferation and survival.
Mechanism of Wnt/β-catenin Pathway Inhibition:
-
Upstream Action: this compound disrupts the Wnt signaling cascade at or upstream of the Wnt co-receptor LRP6.
-
Destruction Complex Activation: This leads to an increase in the levels of the β-catenin destruction complex components, GSK-3β and Axin.
-
β-catenin Degradation: The activated destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This results in decreased levels of both cytoplasmic and nuclear β-catenin.
-
Downregulation of MITF-M: The reduction in nuclear β-catenin prevents its interaction with the LEF-1/TCF transcription factors, leading to the downregulation of the master melanoma regulator, Microphthalmia-associated Transcription Factor-M (MITF-M).
This compound functions as a non-competitive allosteric inhibitor of elastase. This inhibition is linked to the disruption of NF-κB nuclear localization and its transcriptional activity, which contributes to the G1 cell cycle arrest. Interestingly, this elastase-dependent pathway appears to be uncoupled from the induction of apoptosis.
In ER+ breast cancer cells, this compound downregulates the production of estrogen receptor-alpha (ERα) protein. Furthermore, it acts synergistically with the anti-estrogen drug tamoxifen (B1202) to more effectively arrest the growth of breast cancer cells.
Quantitative Data
| Parameter | Cancer Cell Line | This compound | I3C (Parent Compound) | Reference |
| IC50 (Growth Inhibition) | MCF-7 (ER+ Breast Cancer) | 0.05 µM | 52 µM | |
| MDA-MB-231 (ER- Breast Cancer) | ~0.2 µM (for >90% inhibition) | ~200 µM (for same inhibition) | ||
| Concentration for Apoptosis | G361 (Melanoma) | > 10 µM | Not specified | |
| Concentration for Proliferation Assay | Melanoma Cell Lines | 20 µM | 200 µM | |
| Protein Level Changes (72h) | MCF-7 (Breast Cancer) | p21, p27: ~50% increase | Not specified | |
| CDK4, Cyclin D1, CDK6: Strong downregulation | Not specified | |||
| Melanoma Cell Lines | β-catenin: ~75% decrease | Not specified | ||
| GSK-3β, Axin: 3 to 8-fold increase | Not specified |
Experimental Protocols
Cell Culture and Treatment
Cancer cell lines (e.g., MCF-7, MDA-MB-231, G361) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with various concentrations of this compound (dissolved in DMSO) or vehicle control for specified durations.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels of target molecules.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., CDK2, CDK4, CDK6, p21, p27, β-catenin, GSK-3β, Axin, MITF-M) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Protein bands are visualized using an ECL substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using appropriate software.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the interaction of transcription factors with specific promoter regions.
-
Cross-linking: Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the transcription factor of interest (e.g., Sp1, LEF-1) or a control IgG.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing: Non-specific binding is removed through a series of washes.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified.
-
Analysis: The purified DNA is analyzed by PCR or qPCR using primers specific for the target promoter region (e.g., CDK6 promoter, MITF-M promoter).
Luciferase Reporter Assay for Wnt Signaling
Objective: To functionally assess the effect of this compound on Wnt/β-catenin signaling activity.
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., FOP-Flash with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with this compound or vehicle control.
-
Cell Lysis: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of Wnt signaling.
Conclusion and Future Directions
1-Benzyl-indole-3-carbinol is a promising anticancer agent with a multifaceted mechanism of action. Its ability to induce a potent G1 cell cycle arrest and modulate key signaling pathways, such as the Wnt/β-catenin pathway, at significantly lower concentrations than its parent compound, I3C, underscores its therapeutic potential. Further research is warranted to fully elucidate its apoptotic signaling pathways and to explore its efficacy in a broader range of cancer types. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for the scientific community to advance the development of this compound as a novel cancer therapeutic.
References
Synthesis and Characterization of 1-Benzyl-I3C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C), a potent derivative of Indole-3-Carbinol (B1674136) (I3C) with significant anti-proliferative and anti-estrogenic properties. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data, alongside a visualization of its key signaling pathways.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the benzylation of indole (B1671886), followed by formylation to the corresponding aldehyde, and subsequent reduction to the carbinol.[1][2]
Synthesis Workflow
Caption: Synthetic pathway of this compound from Indole.
Experimental Protocol: Synthesis of this compound
The synthesis protocol involves three main steps as outlined below.[1]
Step 1: Benzylation of Indole
-
Add potassium hydroxide (B78521) (6.5 g) to dimethyl sulfoxide (B87167) (DMSO, 50 mL) in a 250 mL flask and stir for 5 minutes.
-
Add indole (2.93 g) to the mixture and continue stirring for an additional 45 minutes.
-
Place the reaction flask in an ice bath.
-
Add benzyl (B1604629) bromide (8.55 g, 5.95 mL) to the reaction mixture and stir for another 45 minutes.
-
Quench the reaction by adding water (50 mL).
-
Partition the solution with ether (3 x 50 mL).
-
Combine the organic phases and back-extract with water (2 x 100 mL).
-
Dry the combined organic phases with sodium sulfate (B86663) and concentrate to dryness to yield 1-benzyl-indole.
Step 2: Formylation of 1-Benzyl-Indole The specific reagents and conditions for the formylation step were not detailed in the provided search results.
Step 3: Reduction to this compound The specific reagents and conditions for the reduction step to yield 1-Benzyl-indole-3-carbinol were not detailed in the provided search results.
The final product, 1-Benzyl-indole-3-carbinol, is a yellowish solid with a purity greater than 95% as determined by HPLC analysis.[1]
Characterization of this compound
The structural identity and purity of the synthesized this compound were confirmed using various analytical techniques.
Mass Spectrometry
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization | m/z (Fragment) | Relative Intensity (%) |
| FAB/MS | FAB | 237 [M]⁺ | 35 |
| 220 [ArN(1-CH₂Ph)CHC=CH₂]⁺ | 100 | ||
| 185 | 10 | ||
| 133 | 11 | ||
| 130 | 7 | ||
| Data sourced from a study where FAB/MS spectra were acquired with a ZAB2-EQ double-focusing mass spectrometer.[1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 2.81 | t | 5.5 | 1H | OH |
| 4.73 | d | 2.8 | 2H | 3-CH₂ |
| 5.32 | s | - | 2H | N-CH₂ |
| 7.04-7.33 | m | - | 9H | ArH |
| 7.63 | d | 3.9 | 1H | ArH |
| ¹H-NMR measurements were performed on a Bruker AMX 300 (300MHz) spectrometer in deuterated acetonitrile. |
Biological Activity and Signaling Pathways
This compound has demonstrated significantly enhanced potency in suppressing the growth of human breast cancer cells compared to its parent compound, I3C. It induces a robust G1 cell cycle arrest and affects key signaling pathways involved in cancer cell proliferation.
Anti-Proliferative Activity
Table 3: IC₅₀ Values for this compound and I3C in MCF-7 Human Breast Cancer Cells
| Compound | IC₅₀ (µM) |
| This compound | 0.05 |
| Indole-3-Carbinol (I3C) | 52 |
| This represents an approximate 1000-fold enhanced potency for this compound. |
G1 Cell Cycle Arrest Signaling Pathway
This compound induces a G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. Specifically, it leads to a decrease in the levels of CDK4, Cyclin D1, and CDK6, and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p27.
Caption: G1 cell cycle arrest induced by this compound.
Wnt/β-catenin Signaling Pathway
In melanoma cells, this compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway. This inhibition is achieved by downregulating key components of the pathway, including LRP6, β-catenin, and LEF-1, while upregulating components of the β-catenin destruction complex, such as GSK-3β and Axin.
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
Stability
Comparative stability studies have shown that this compound is significantly more stable than I3C at higher pH levels. At pH 4, this compound requires at least 12 hours before decomposing, whereas I3C completely disappears after 2.5 hours. At pH 5.5, significant amounts of this compound remain even after 10 days, while I3C fully decomposes within 3 days.
Conclusion
This compound is a synthetically accessible and highly potent derivative of I3C. Its detailed characterization confirms its structure and purity. The compound exhibits superior anti-proliferative activity compared to I3C, which is attributed to its ability to induce G1 cell cycle arrest and inhibit the Wnt/β-catenin signaling pathway. These findings, coupled with its enhanced stability, position this compound as a promising candidate for further investigation in the development of novel cancer therapeutics.
References
A Comparative Analysis of the Biological Activities of 1-Benzyl-I3C and Indole-3-carbinol (I3C)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (B1674136) (I3C), a phytochemical found in cruciferous vegetables, has garnered significant attention for its potential anti-cancer properties. However, its clinical utility is hampered by chemical instability and the need for high concentrations to achieve therapeutic effects. This has led to the development of synthetic analogs, among which 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) has emerged as a highly potent derivative. This technical guide provides a comprehensive comparison of the biological activities of this compound and its parent compound, I3C, with a focus on their anti-proliferative and anti-estrogenic effects, and their underlying mechanisms of action.
Introduction
Indole-3-carbinol (I3C) is a natural product derived from the hydrolysis of glucobrassicin, a glucosinolate present in Brassica vegetables.[1] In the acidic environment of the stomach, I3C undergoes condensation to form a variety of products, with 3,3'-diindolylmethane (B526164) (DIM) being a major bioactive metabolite.[2][3] Both I3C and DIM have been shown to modulate multiple signaling pathways involved in cancer development and progression.[4][5] Despite its promise, the therapeutic application of I3C is limited by its instability and the relatively high concentrations required to exert its biological effects.
To overcome these limitations, synthetic derivatives of I3C have been developed. This compound is a novel analog in which a benzyl (B1604629) group is attached to the nitrogen at position 1 of the indole (B1671886) ring. This modification prevents the acid-catalyzed condensation that I3C undergoes, leading to a more stable compound. As this guide will detail, this structural alteration results in a dramatic enhancement of its biological potency.
Comparative Biological Efficacy: Quantitative Analysis
The most striking difference between this compound and I3C lies in their potency. Quantitative data from in vitro studies consistently demonstrates the superior efficacy of the synthetic derivative in inhibiting the proliferation of human cancer cells.
Table 1: Anti-proliferative Activity in Human Breast Cancer Cells
| Compound | Cell Line | Assay | IC50 Value | Fold Difference | Reference |
| This compound | MCF-7 (ER+) | [³H]thymidine incorporation | 0.05 µM | ~1000x more potent | |
| Indole-3-carbinol (I3C) | MCF-7 (ER+) | [³H]thymidine incorporation | 52 µM | - | |
| This compound | MDA-MB-231 (ER-) | [³H]thymidine incorporation | ~0.2 µM for >90% inhibition | ~1000x more potent | |
| Indole-3-carbinol (I3C) | MDA-MB-231 (ER-) | Growth Inhibition | ~200 µM | - |
ER+: Estrogen Receptor Positive; ER-: Estrogen Receptor Negative
Table 2: Efficacy in Melanoma Cells
| Compound | Cell Line | Assay | Concentration for Effect | Effect | Reference |
| This compound | G361, DM738, SK-MEL-2 | CCK-8 Proliferation Assay | 20 µM | High sensitivity to anti-proliferative effects | |
| Indole-3-carbinol (I3C) | G361, DM738 (oncogenic BRAF) | CCK-8 Proliferation Assay | 200 µM | Oncogenic BRAF-dependent response |
Mechanisms of Action: A Comparative Overview
Both this compound and I3C exert their anti-cancer effects through the modulation of key cellular processes, including cell cycle progression and apoptosis. However, the enhanced potency of this compound is associated with more profound effects on specific signaling pathways.
Cell Cycle Regulation
Both compounds induce a G1 phase cell cycle arrest in cancer cells. This is achieved through the modulation of G1-acting cell cycle proteins. At significantly lower concentrations, this compound elicits the same key effects on the expression and activity of these genes as I3C. Specifically, both indoles lead to the downregulation of cyclin-dependent kinase 6 (CDK6) by disrupting the interaction of the Sp1 transcription factor with the CDK6 promoter. Furthermore, treatment with this compound leads to a significant increase in the levels of the CDK inhibitors p21 and p27, and a strong downregulation of CDK4 and Cyclin D1.
Caption: I3C and this compound induce G1 cell cycle arrest.
Estrogen Receptor Signaling
In estrogen-responsive breast cancer cells, both I3C and this compound down-regulate the expression of estrogen receptor-alpha (ERα). This is a critical mechanism for their anti-estrogenic activity. I3C has been shown to trigger the ubiquitin-proteasome-mediated degradation of ERα in an aryl hydrocarbon receptor (AhR)-dependent manner. This compound demonstrates this ability with enhanced potency. This shared mechanism allows both compounds to synergize with tamoxifen (B1202) in inhibiting the growth of ER-positive breast cancer cells.
Caption: Downregulation of ERα by I3C and this compound.
Wnt/β-catenin Signaling Pathway
A key differentiator for this compound is its potent inhibition of the Wnt/β-catenin signaling pathway, particularly in melanoma cells. This pathway is a critical driver of proliferation in various cancers. This compound disrupts canonical Wnt signaling, leading to the downregulation of β-catenin and a concurrent increase in components of the β-catenin destruction complex, such as GSK-3β and Axin. This activity appears to be more pronounced and effective across a broader range of cancer cell genotypes compared to I3C.
Caption: this compound inhibits Wnt/β-catenin signaling.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and I3C.
Cell Culture
-
Cell Lines: MCF-7 (estrogen-responsive human breast cancer), MDA-MB-231 (estrogen-independent human breast cancer), G361, DM738, SK-MEL-2 (human melanoma).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
Cell Proliferation Assay ([³H]thymidine Incorporation)
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or I3C for a specified duration (e.g., 72 hours).
-
During the final 4-6 hours of treatment, pulse-label the cells with 1 µCi/mL [³H]thymidine.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate DNA with ice-cold 10% trichloroacetic acid (TCA).
-
Lyse the cells with a solution of NaOH and SDS.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits [³H]thymidine incorporation by 50%.
Caption: Workflow for [³H]thymidine incorporation assay.
Western Blot Analysis
-
Treat cells with the compounds of interest for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, CDK6, Cyclin D1, p21, p27, ERα, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Pharmacokinetic Considerations
A significant advantage of this compound is its enhanced stability. I3C is rapidly metabolized in the acidic environment of the stomach into a complex mixture of condensation products, with DIM being a prominent metabolite that is detected in plasma. In contrast, the benzyl group at the N1 position of this compound prevents this acid-catalyzed oligomerization. This suggests that this compound is more likely to be absorbed intact, potentially leading to more consistent and predictable in vivo activity.
Conclusion and Future Directions
This compound represents a significant advancement over its parent compound, Indole-3-carbinol. Its superior potency, estimated to be up to 1000-fold greater than I3C in some cancer cell lines, coupled with its enhanced chemical stability, makes it a promising candidate for further preclinical and clinical development. The ability of this compound to potently inhibit key oncogenic pathways, such as Wnt/β-catenin signaling, in addition to the pathways modulated by I3C, broadens its potential therapeutic applications.
Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound in various cancer models. Further investigation into its molecular targets and the full spectrum of its signaling effects will provide a deeper understanding of its mechanism of action and inform its potential clinical use, both as a standalone agent and in combination with other cancer therapies.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 5. cancerireland.ie [cancerireland.ie]
Navigating the Therapeutic Potential of 1-Benzyl-I3C: A Technical Guide on its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a synthetic derivative of the naturally occurring Indole-3-carbinol (B1674136) (I3C), has emerged as a promising small molecule inhibitor with potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the current preclinical data on this compound, with a focus on its enhanced efficacy compared to its parent compound. While direct pharmacokinetic and bioavailability data for this compound remain to be fully elucidated, this document synthesizes the available information on its administration, stability, and observed in vivo anti-tumor effects. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This guide also visualizes the compound's mechanism of action through its impact on critical signaling pathways.
Introduction: The Rationale for this compound Development
Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has long been recognized for its cancer chemopreventive properties.[3] However, its clinical utility is hampered by poor oral bioavailability and rapid degradation in the acidic environment of the stomach.[4][5] To overcome these limitations, this compound was synthesized. The addition of a benzyl (B1604629) group to the indole (B1671886) ring enhances its stability and lipophilicity, leading to a significant increase in its anti-proliferative potency. In preclinical studies, this compound has demonstrated up to a 1000-fold greater activity than I3C in inhibiting the growth of human breast and melanoma cancer cells.
Preclinical Anti-Cancer Efficacy: In Vivo Studies
While formal pharmacokinetic studies detailing absorption, distribution, metabolism, and excretion (ADME) of this compound are not yet published, its anti-tumor efficacy has been evaluated in several animal models. The primary route of administration in these studies has been subcutaneous injection, a method chosen to bypass the acidic conditions of the stomach and prevent the compound's degradation.
Data from In Vivo Cancer Models
The following table summarizes the key findings from preclinical studies investigating the anti-tumor effects of this compound in xenograft mouse models.
| Cancer Type | Cell Line | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Melanoma | G361 | Athymic Nude Mice | 20 mg/kg/day | Subcutaneous | Strong attenuation of tumor xenograft growth. Downregulation of Wnt/β-catenin signaling pathway components. | |
| Breast Cancer | MCF-7 (ER+) & MDA-MB-231 (ER-) | Athymic Nude Mice | 30 mg/kg/day | Subcutaneous | Significant inhibition of in vivo growth of breast cancer cell xenografts. |
Table 1: Summary of In Vivo Studies on this compound Anti-Tumor Efficacy
Experimental Methodologies
To aid in the design of future studies, this section details the experimental protocols employed in the key in vivo research cited.
Melanoma Xenograft Model
-
Cell Line: G361 human melanoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Induction: G361 melanoma cells were injected into the flanks of the mice to establish palpable tumor xenografts.
-
Treatment Groups:
-
This compound Group: 20 mg/kg/day administered via subcutaneous injection.
-
Control Group: DMSO solvent administered via subcutaneous injection.
-
Positive Control (Historical Data): I3C at 200 mg/kg/day administered via subcutaneous injection.
-
-
Outcome Measures:
-
Tumor volume was measured weekly.
-
At the end of the experiment, tumor tissues were collected for analysis.
-
Immunofluorescence was used to detect proteins related to the Wnt/β-catenin pathway (e.g., LRP6, β-catenin, GSK-3β).
-
Breast Cancer Xenograft Model
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cells.
-
Animal Model: Nude mice.
-
Tumor Induction:
-
MCF-7 cells were mixed with matrix gel and inoculated on the bilateral flanks of the mice.
-
MDA-MB-231 cells were directly inoculated.
-
-
Treatment Groups:
-
This compound Group: 30 mg/kg/day administered via subcutaneous injection.
-
Control Group: DMSO solvent administered via subcutaneous injection.
-
Positive Control: I3C at 300 mg/kg/day administered via subcutaneous injection.
-
-
Outcome Measures:
-
Tumor volume was measured weekly.
-
Tumor morphology was recorded at the end of the experiment.
-
The degree of vascularization was evaluated.
-
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the modulation of key signaling pathways. A primary mechanism is the disruption of the canonical Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers. Additionally, this compound has been shown to interact with and inhibit the activity of human neutrophil elastase.
Inhibition of Wnt/β-catenin Signaling
This compound disrupts the Wnt/β-catenin signaling cascade at or upstream of the LRP6 co-receptor.This leads to the downregulation of β-catenin and a concomitant increase in the components of the β-catenin destruction complex, such as GSK-3β and Axin.The ultimate effect is the reduced expression of downstream target genes, including the master melanoma regulator MITF-M.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal delivery of liposomal indole-3-carbinol improves its pulmonary bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
1-Benzyl-Indole-3-Carbinol: A Technical Guide to a Potent Derivative of a Cruciferous Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (B1674136) (I3C), a phytochemical derived from the breakdown of glucobrassicin (B1234704) in cruciferous vegetables, has long been investigated for its cancer chemopreventive properties. However, its clinical utility is hampered by instability and the need for high concentrations to achieve therapeutic effects. This has led to the development of synthetic derivatives with enhanced potency and stability. This technical guide provides an in-depth overview of 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a promising I3C analog. We will delve into its synthesis, comparative efficacy with I3C, and its mechanisms of action in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.
Introduction: The Evolution from I3C to this compound
Cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts are rich sources of glucobrassicin, which upon hydrolysis, yields indole-3-carbinol (I3C).[1][2] I3C has demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines.[3] However, the therapeutic potential of I3C is limited by its instability in acidic environments, such as the stomach, where it undergoes self-condensation into a complex mixture of oligomeric products.[2][4]
To overcome these limitations, researchers have focused on synthesizing more stable and potent I3C derivatives. One such derivative, 1-benzyl-indole-3-carbinol (this compound), was designed to be more stable and possess increased hydrophobicity, which was hypothesized to enhance its biological activity. This modification involves the addition of a benzyl (B1604629) group to the nitrogen at position 1 of the indole (B1671886) ring, which prevents the acid-catalyzed condensation that plagues the parent compound.
Synthesis of 1-Benzyl-Indole-3-Carbinol
The synthesis of this compound is a multi-step process that begins with the benzylation of indole, followed by formylation and subsequent reduction to the carbinol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Nguyen et al. (2010).
Step 1: Benzylation of Indole to form 1-Benzylindole
-
In a 500-mL Erlenmeyer flask, add 200 mL of dimethyl sulfoxide (B87167) (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide. Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.
-
Add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate any exothermic reaction.
-
Stir for an additional 45 minutes.
-
Dilute the mixture with 200 mL of water.
-
Extract the product with three 100-mL portions of diethyl ether.
-
Wash each ether layer with three 50-mL portions of water.
-
Combine the ether layers and dry over calcium chloride.
-
Remove the solvent under reduced pressure.
-
Remove excess benzyl bromide by distillation at approximately 15 mm Hg.
-
Distill the residue to yield 1-benzylindole.
Step 2: Formylation of 1-Benzylindole to form 1-Benzyl-indole-3-aldehyde
-
Under anhydrous conditions, add 2.6 mL (0.028 mole) of phosphorous oxychloride to 8.7 mL of freshly distilled dimethylformamide (DMF) in a 3-neck flask while stirring on an ice bath under a drying column and purging with nitrogen gas.
-
Slowly add 0.025 mole of 1-benzylindole in 3 mL of dry DMF to the reaction mixture.
-
Stir for 1 hour at room temperature.
-
Pour the reaction mixture into a beaker containing 100 g of crushed ice and stir for 30 minutes.
-
Add 100 mL of 20% NaOH solution and heat the mixture to boiling for 5 minutes.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitate by filtration, wash with water, and air dry to obtain 1-benzyl-indole-3-aldehyde.
Step 3: Reduction of 1-Benzyl-indole-3-aldehyde to this compound
-
Dissolve 1-benzyl-indole-3-aldehyde in a suitable solvent such as methanol (B129727) or a mixture of ethanol (B145695) and tetrahydrofuran.
-
Add sodium borohydride (B1222165) (NaBH₄) to the solution at 0°C.
-
Stir the reaction mixture for 30 minutes to 3 hours at room temperature.
-
After the reaction is complete, neutralize the excess NaBH₄ with a weak acid.
-
Extract the this compound product using an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Enhanced Biological Potency of this compound
This compound has demonstrated significantly greater potency in inhibiting the proliferation of various cancer cell lines compared to its parent compound, I3C.
Data Presentation: Comparative Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Fold Increase in Potency (vs. I3C) | Reference |
| I3C | MCF-7 | Breast Cancer (ER+) | 52 µM | - | |
| This compound | MCF-7 | Breast Cancer (ER+) | 0.05 µM | ~1000-fold | |
| I3C | MDA-MB-231 | Breast Cancer (ER-) | ~200 µM | - | |
| This compound | MDA-MB-231 | Breast Cancer (ER-) | ~0.2 µM | ~1000-fold | |
| I3C | Melanoma Cell Lines | Melanoma | 200 µM | - | |
| This compound | Melanoma Cell Lines | Melanoma | 20 µM | 10-fold | |
| I3C | NEDD4-1 Ubiquitin Ligase | In vitro enzymatic assay | 284 µM | - | |
| This compound | NEDD4-1 Ubiquitin Ligase | In vitro enzymatic assay | 12.3 µM | ~23-fold |
Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways, often with greater efficacy than I3C.
Cell Cycle Arrest
Similar to I3C, this compound induces a G1 cell cycle arrest in cancer cells, but at significantly lower concentrations. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
-
Cell Culture and Treatment: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in DMEM or IMDM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 10 µg/mL insulin, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Treat cells with various concentrations of this compound (dissolved in DMSO) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against cell cycle proteins (e.g., CDK2, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
A key mechanism of I3C- and this compound-mediated cell cycle arrest is the disruption of the interaction between the Sp1 transcription factor and the promoter of the CDK6 gene.
-
Cross-linking: Treat breast cancer cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin with an anti-Sp1 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C for 4-6 hours.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the Sp1 binding site in the CDK6 promoter to quantify the amount of precipitated DNA.
Inhibition of Wnt/β-catenin Signaling
In melanoma cells, this compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a pathway often dysregulated in cancer. This inhibition occurs at or upstream of the LRP6 co-receptor.
Modulation of Apoptosis
While this compound's primary described mechanisms revolve around cell cycle arrest and Wnt signaling, like its parent compound I3C, it is also implicated in inducing apoptosis. Studies on I3C show it can modulate the expression of Bcl-2 family proteins, leading to a more pro-apoptotic state, and activate caspases. The significantly higher potency of this compound suggests it likely engages these pathways more effectively. Further research is needed to fully elucidate the specific apoptotic mechanisms of this compound.
In Vivo Efficacy
Preclinical studies using animal models have demonstrated the in vivo anti-tumor activity of this compound.
Experimental Protocol: Breast Cancer Xenograft Model
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of the mice. For MCF-7 cells, which are estrogen-dependent, a slow-release estrogen pellet should be implanted subcutaneously.
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) or vehicle control on a predetermined schedule.
-
Endpoint: Monitor tumor growth and animal health. Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Excise tumors and weigh them. Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and the expression of relevant biomarkers.
In a study with MCF-7 xenografts, this compound was shown to effectively inhibit tumor growth in vivo.
Conclusion and Future Directions
This compound represents a significant advancement over its parent compound, indole-3-carbinol, demonstrating substantially enhanced potency and stability. Its ability to potently inhibit cancer cell proliferation through multiple mechanisms, including cell cycle arrest and modulation of the Wnt/β-catenin pathway, makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on a more detailed elucidation of its apoptotic mechanisms, its efficacy in a broader range of cancer models, and its pharmacokinetic and pharmacodynamic properties to pave the way for its potential use as a therapeutic agent in oncology.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. The CDK6-c-Jun-Sp1-MMP-2 axis as a biomarker and therapeutic target for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
Discovery and development of 1-Benzyl-I3C as an anti-proliferative agent
An In-depth Technical Guide to the Discovery and Development of 1-Benzyl-I3C as an Anti-proliferative Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-indole-3-carbinol (this compound) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables.[1][2] I3C has long been recognized for its anti-proliferative and anti-estrogenic properties in various cancer cells.[1][2][3] However, its clinical utility is limited by the need for high concentrations and its instability. This compound was developed to overcome these limitations, demonstrating significantly enhanced potency as an anti-proliferative agent. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Synthesis
The synthesis of this compound involves a multi-step process starting with the benzylation of indole (B1671886), followed by formylation and subsequent reduction to yield the final carbinol compound. This modification, the addition of a hydrophobic benzyl (B1604629) group to the nitrogen at position 1 of the indole ring, was designed to increase the compound's potency.
Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity in a range of cancer cell lines, with a significantly lower half-maximal inhibitory concentration (IC50) compared to its parent compound, I3C.
In Vitro Efficacy
Data Summary
| Cell Line | Cancer Type | This compound IC50 (µM) | I3C IC50 (µM) | Fold Increase in Potency | Reference |
| MCF-7 | Breast Cancer (Estrogen Responsive) | 0.05 | 52 | ~1000 | |
| MDA-MB-231 | Breast Cancer (Estrogen Independent) | ~0.05 | ~52 | ~1000 | |
| G361 | Melanoma (BRAF-V600E) | < 20 | > 200 | >10 | |
| DM738 | Melanoma (BRAF-V600E) | < 20 | > 200 | >10 | |
| SK-MEL-2 | Melanoma (Wild-type BRAF) | < 20 | > 200 | >10 |
In Vivo Efficacy
Animal studies using xenograft models have confirmed the anti-proliferative effects of this compound in vivo.
Data Summary
| Animal Model | Cancer Type | This compound Dosage | I3C Dosage | Outcome | Reference |
| Athymic Mice | Breast Cancer (MCF-7 xenograft) | 30 mg/kg body mass | 300 mg/kg body mass | Significant inhibition of tumor growth | |
| Nude Mice | Melanoma (G361 xenograft) | 20 mg/kg/day | 200 mg/kg/day | Strong attenuation of tumor xenograft growth |
Mechanism of Action
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cell cycle regulation and oncogenesis.
Cell Cycle Arrest in Breast Cancer
In human breast cancer cells, this compound induces a robust G1 cell cycle arrest. This is achieved by altering the expression of critical G1-acting cell cycle components. Specifically, it down-regulates the levels of Cyclin-Dependent Kinase 4 (CDK4), Cyclin D1, and CDK6, while increasing the levels of the CDK inhibitors p21 and p27.
A key mechanism in this process is the disruption of the interaction between the Sp1 transcription factor and the CDK6 promoter. This action is specific, as it does not affect Sp1's interaction with the CDK4 promoter.
Signaling Pathway Diagram
Caption: this compound induced G1 cell cycle arrest pathway in breast cancer cells.
Inhibition of Wnt/β-catenin Signaling in Melanoma
In melanoma cells, this compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for melanoma proliferation and survival. The compound disrupts Wnt/β-catenin signaling at or upstream of the Low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.
This disruption leads to a decrease in β-catenin and Lymphoid enhancer-binding factor 1 (LEF-1) protein levels, and a corresponding increase in the levels of the β-catenin destruction complex components, Glycogen synthase kinase-3β (GSK-3β) and Axin. Consequently, the expression of the master melanoma regulator, microphthalmia-associated transcription factor isoform-M (MITF-M), is downregulated.
Signaling Pathway Diagram
Caption: Inhibition of Wnt/β-catenin signaling by this compound in melanoma cells.
Experimental Protocols
Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Workflow Diagram
Caption: Workflow for [3H]Thymidine Incorporation Assay.
Methodology
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or I3C, along with a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
[3H]Thymidine Pulse: Add [3H]thymidine to each well and incubate for a further 3 hours to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits DNA incorporation by 50%.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Methodology
-
Cell Lysis: Treat cells with this compound for the indicated durations. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CDK6, p21, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., actin or HSP90).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA sequences in the cell nucleus.
Methodology
-
Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Sp1). Use protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.
-
DNA Purification: Purify the DNA from the samples.
-
PCR Analysis: Use the purified DNA as a template for PCR with primers designed to amplify a specific DNA region of interest (e.g., the CDK6 promoter).
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.
Methodology
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., MCF-7, G361) into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 35 mm³).
-
Treatment: Randomly assign the mice to treatment groups and administer this compound, I3C, or a vehicle control via a suitable route (e.g., subcutaneous injection).
-
Tumor Monitoring: Measure the tumor volume at regular intervals (e.g., weekly) using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
Conclusion
This compound is a highly potent synthetic derivative of I3C with significant anti-proliferative activity against various cancer cell lines, particularly breast cancer and melanoma. Its mechanisms of action involve the induction of G1 cell cycle arrest and the inhibition of key oncogenic signaling pathways. Preclinical in vivo studies have demonstrated its efficacy in reducing tumor growth. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of indole-sensitive cancers. Further research, including clinical trials, is warranted to fully evaluate its therapeutic potential in humans.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Estrogenic Potential of 1-Benzyl-I3C: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary in vitro studies investigating the anti-estrogenic properties of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a synthetic derivative of indole-3-carbinol (B1674136) (I3C). Presenting a comprehensive summary of key findings, this document outlines the enhanced potency of this compound in inhibiting the proliferation of estrogen-responsive human breast cancer cells, its impact on the cell cycle, and its mechanism of action involving the downregulation of the estrogen receptor-alpha (ERα). Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate a deeper understanding and replication of these pivotal studies.
Quantitative Data Summary
The anti-proliferative and anti-estrogenic effects of this compound have been quantified in human breast cancer cell lines, primarily the estrogen-responsive MCF-7 cells. The following tables summarize the key quantitative data from these foundational in vitro studies.
Table 1: Comparative Anti-Proliferative Activity of this compound and I3C in MCF-7 Cells [1][2]
| Compound | IC50 (µM) for Inhibition of DNA Synthesis | Potency Enhancement (relative to I3C) |
| Indole-3-carbinol (I3C) | 52 | - |
| This compound | 0.05 | ~1000-fold |
Table 2: Effect of this compound on DNA Synthesis in Human Breast Cancer Cell Lines [1]
| Cell Line | Estrogen Receptor Status | Treatment (0.2 µM this compound) | Inhibition of DNA Synthesis |
| MCF-7 | Responsive | 72 hours | >90% |
| MDA-MB-231 | Independent | 72 hours | >90% |
Table 3: Impact of this compound on Cell Cycle Distribution in MCF-7 Cells [1]
| Treatment | Duration | % of Cells in G1 Phase |
| Control (Untreated) | 48 hours | Baseline |
| 0.05 µM this compound | 48 hours | Increased |
| 1 µM Tamoxifen (B1202) | 48 hours | Increased |
| 0.05 µM this compound + 1 µM Tamoxifen | 48 hours | Synergistically Increased |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments conducted to evaluate the anti-estrogenic properties of this compound.
Cell Culture and Maintenance
-
Cell Line: Human breast adenocarcinoma cell line MCF-7 (estrogen-responsive).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium was replaced every 2-3 days.
[³H]Thymidine Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: MCF-7 cells were seeded in 24-well plates at a density of 5 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or I3C. A vehicle control (DMSO) was also included. Cells were incubated for 72 hours.
-
Radiolabeling: During the final 3 hours of incubation, 3 µCi of [³H]thymidine was added to each well.
-
Harvesting: The medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
DNA Precipitation: 1 mL of ice-cold 10% trichloroacetic acid (TCA) was added to each well, and the plates were incubated at 4°C for 30 minutes to precipitate the DNA.
-
Washing: The TCA was removed, and the precipitate was washed twice with 95% ethanol (B145695).
-
Solubilization: The DNA was solubilized in 0.5 mL of 0.2 N NaOH.
-
Scintillation Counting: The solubilized DNA was transferred to scintillation vials with 5 mL of scintillation fluid, and the radioactivity was measured using a scintillation counter. The percentage of [³H]thymidine incorporation was calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Cell Seeding and Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound and/or tamoxifen for the indicated durations.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with PBS, and collected by centrifugation.
-
Fixation: The cell pellet was resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells were centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. The DNA content of individual cells was measured by the intensity of PI fluorescence. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Western Blot Analysis for ERα Protein Levels
Western blotting is employed to detect and quantify the levels of specific proteins, in this case, the estrogen receptor-alpha (ERα).
-
Cell Lysis: Following treatment with this compound, MCF-7 cells were washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity was quantified using densitometry software.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.
Experimental workflow for in vitro studies of this compound.
Proposed anti-estrogenic signaling of this compound.
Synergistic action of this compound and Tamoxifen.
References
A Technical Guide to 1-Benzyl-I3C's Role in the Wnt/β-catenin Signaling Pathway in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic indole, 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), and its significant role as a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma. This document consolidates key quantitative data, detailed experimental protocols from preclinical studies, and visual representations of the signaling cascade and experimental designs.
Core Mechanism of Action
This compound, a synthetic analog of the naturally occurring indole-3-carbinol (B1674136) (I3C), demonstrates superior potency and a broader range of anti-proliferative activity against melanoma cells compared to its parent compound.[1][2] Unlike I3C, which primarily targets melanoma cells with the oncogenic BRAF-V600E mutation, this compound effectively inhibits the proliferation of melanoma cells with various mutational profiles, including those with wild-type BRAF.[1][3] This broader efficacy is attributed to its ability to disrupt the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in a significant subset of melanomas.[1]
The primary mechanism of this compound involves the disruption of Wnt/β-catenin signaling at or upstream of the Wnt co-receptor, low-density lipoprotein receptor-related protein 6 (LRP6). This leads to a cascade of downstream effects, ultimately inhibiting melanoma cell proliferation and survival.
Quantitative Data Summary
The anti-proliferative and signaling-modulatory effects of this compound have been quantified across various melanoma cell lines and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative and Cell Cycle Effects of this compound on Melanoma Cells
| Cell Line | BRAF Status | Treatment | Effect | Quantitative Value | Citation |
| G361 | V600E | 20 µM this compound (48h) | Inhibition of Proliferation | ~80% | |
| DM738 | V600E | 20 µM this compound (48h) | Inhibition of Proliferation | ~75% | |
| SK-MEL-2 | Wild-Type | 20 µM this compound (48h) | Inhibition of Proliferation | ~85% | |
| G361 | V600E | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations | |
| DM738 | V600E | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations | |
| SK-MEL-2 | Wild-Type | This compound (48h) | G1 Cell Cycle Arrest | Dose-dependent, near 90% at maximal concentrations |
Table 2: In Vivo Effects of this compound on Melanoma Xenograft Growth
| Animal Model | Cell Line | Treatment | Duration | Effect on Tumor Volume | Citation |
| Athymic Nude Mice | G361 | 20 mg/kg this compound (subcutaneous) | 18 days | Strong attenuation of tumor growth compared to vehicle control | |
| Athymic Nude Mice | G361 | 200 mg/kg I3C (subcutaneous) | 18 days | Less effective than this compound |
Table 3: Modulation of Wnt/β-catenin Signaling Components by this compound
| Target Protein/Transcript | Cell Line/Model | Treatment | Effect | Quantitative Change | Citation |
| LRP6 | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | 50-90% decrease | |
| Phosphorylated LRP6 | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | Not specified | |
| β-catenin | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Downregulation | Strong downregulation | |
| LEF-1 | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Downregulation | ~60-80% decrease | |
| Axin | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Upregulation | Concomitant increase | |
| GSK-3β | G361, DM738, SK-MEL-2, G361 Xenografts | 20 µM this compound (in vitro) / 20 mg/kg (in vivo) | Upregulation | Concomitant increase | |
| MITF-M Protein | G361, DM738, SK-MEL-2 | 20 µM this compound (72h) | Downregulation | Strong downregulation | |
| MITF-M Transcript | G361, DM738, SK-MEL-2 | 20 µM this compound (48h) | Downregulation | Strong downregulation |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: Wnt/β-catenin pathway inhibition by this compound.
Caption: TOP/FOP FLASH Luciferase Reporter Assay Workflow.
Caption: In Vivo Melanoma Xenograft Study Workflow.
Detailed Experimental Protocols
Cell Culture and Proliferation Assays
-
Cell Lines: Human melanoma cell lines G361, DM738 (both BRAF-V600E), and SK-MEL-2 (wild-type BRAF) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For proliferation assays, cells are seeded in 96-well plates. After allowing for attachment, they are treated with various concentrations of this compound (e.g., 20 µM) or vehicle control (DMSO) for specified time periods (e.g., 48-72 hours).
-
Proliferation Measurement: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., LRP6, phospho-LRP6, β-catenin, LEF-1, Axin, GSK-3β, MITF-M, HSP90 as a loading control) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TOP/FOP FLASH Luciferase Reporter Assay
-
Principle: This assay measures TCF/LEF-dependent transcriptional activity. The TOP FLASH plasmid contains TCF/LEF binding sites driving luciferase expression, while the FOP FLASH plasmid has mutated binding sites and serves as a negative control.
-
Procedure:
-
Melanoma cells are co-transfected with either TOP FLASH or FOP FLASH plasmids and a Renilla luciferase plasmid (for normalization).
-
After transfection, cells are treated with Wnt-conditioned medium to activate the Wnt pathway, with or without this compound (e.g., 20 µM), for 24 hours.
-
Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound affects the binding of LEF-1 to the MITF-M promoter.
-
Procedure:
-
G361 melanoma cells are treated with 20 µM this compound or vehicle for 48 hours.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared by sonication.
-
Chromatin is immunoprecipitated with an anti-LEF-1 antibody or an IgG control antibody.
-
The cross-links are reversed, and the DNA is purified.
-
PCR is performed using primers specific for the LEF-1 binding site in the MITF-M promoter to quantify the amount of precipitated DNA.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised athymic nude mice are used.
-
Tumor Implantation: G361 melanoma cells are injected subcutaneously into the flanks of the mice.
-
Treatment Protocol: Once tumors reach a palpable size, mice are treated with subcutaneous injections of this compound (e.g., 20 mg/kg body weight), I3C (e.g., 200 mg/kg body weight as a comparison), or a DMSO vehicle control.
-
Monitoring and Analysis: Tumor volume is measured regularly throughout the study. At the end of the experiment, tumors are excised, and cryostat sections are prepared for immunofluorescence analysis of Wnt pathway components.
Conclusion and Future Directions
This compound has emerged as a potent and promising small molecule inhibitor of the Wnt/β-catenin signaling pathway in melanoma. Its ability to act on a broader range of melanoma cells compared to its natural precursor, I3C, makes it an attractive candidate for further development. Preclinical data strongly supports its anti-proliferative effects, which are mediated through the downregulation of key Wnt signaling components and the master melanoma regulator, MITF-M. Furthermore, in BRAF-mutant melanomas, this compound shows synergistic anti-proliferative effects when combined with the BRAF inhibitor Vemurafenib.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical trials. Further investigation into the precise molecular interaction between this compound and its upstream target in the Wnt pathway will also be crucial for the development of even more potent and specific inhibitors. The potential for combination therapies with other targeted agents or immunotherapies warrants thorough investigation to address the challenge of therapeutic resistance in metastatic melanoma.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anticancer mechanism of action and therapeutic potential of the natural phytochemical Indole-3-Carbinol and its potent synthetic derivative1-benzyl Indole-3-carbinol in Human Melanoma. [escholarship.org]
Primary Protein Targets and Molecular Interactions
An In-depth Technical Guide on the Target Protein Interactions of 1-Benzyl-I3C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interactions and mechanisms of 1-Benzyl-indole-3-carbinol (this compound), a potent synthetic derivative of Indole-3-carbinol (B1674136) (I3C). This compound has demonstrated significantly enhanced anti-proliferative and anti-cancer properties compared to its parent compound, making it a promising candidate for therapeutic development. This document details its primary protein targets, the signaling pathways it modulates, quantitative interaction data, and the experimental methodologies used to elucidate these findings.
This compound has been shown to interact directly with several key proteins, leading to the disruption of critical cellular signaling pathways involved in cancer progression. The primary targets identified to date are Human Neutrophil Elastase and the E3 ubiquitin ligase NEDD4-1.
Human Neutrophil Elastase (HNE)
This compound acts as a non-competitive allosteric inhibitor of human neutrophil elastase[1]. In silico computational simulations suggest that this compound binds to a potential cluster on an external surface of the protease, outside of the catalytic site[1]. This interaction is crucial for its ability to induce a G1 cell cycle arrest in human breast cancer cells. The inhibition of elastase by this compound prevents the processing of the CD40 elastase substrate, a member of the tumor necrosis factor receptor family. This leads to the disruption of NFκB nuclear localization and its transcriptional activity, ultimately culminating in cell cycle arrest[1].
NEDD4-1 E3 Ubiquitin Ligase
This compound is a direct and potent inhibitor of the NEDD4-1 (Neural precursor cell Expressed Developmentally Down-regulated gene 4-1) ubiquitin ligase[2][3]. It has been demonstrated to inhibit the ubiquitination activity of NEDD4-1 in vitro[2]. Protein thermal shift assays have confirmed that this compound binds to the purified catalytic HECT domain of NEDD4-1[2]. The inhibition of NEDD4-1 is a key mechanism behind the anti-proliferative effects of this compound in human melanoma cells[2].
Modulation of Key Signaling Pathways
The interaction of this compound with its primary targets initiates a cascade of effects on downstream signaling pathways, significantly impacting cell proliferation, survival, and estrogen responsiveness.
Wnt/β-catenin Signaling Pathway
In melanoma cells, this compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway[4][5]. Rescue experiments using a constitutively active form of the Wnt co-receptor LRP6 indicate that this compound acts at or upstream of LRP6[4][5]. This disruption leads to a significant downregulation of β-catenin and the transcription factor LEF-1[4][5]. Concurrently, there is an upregulation of components of the β-catenin destruction complex, namely GSK-3β and Axin[4][5]. The inhibition of this pathway results in the downregulation of the master melanoma regulator, microphthalmia-associated transcription factor isoform-M (MITF-M), by preventing the binding of LEF-1 to the MITF-M promoter[4][5].
Cell Cycle Regulation
This compound induces a robust G1 cell cycle arrest in breast cancer cells at significantly lower concentrations than I3C[6][7]. This is achieved through the modulation of several key cell cycle proteins. The compound disrupts the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, leading to a downregulation of CDK6 protein levels[6][7]. Additionally, the levels of CDK4 and Cyclin D1 are also strongly downregulated, while the levels of the CDK inhibitors p21 and p27 are increased[6].
Estrogen Receptor Signaling
In estrogen-responsive breast cancer cells, this compound downregulates the production of estrogen receptor-alpha (ERα) protein[6][7]. This provides a mechanism for its enhanced anti-estrogenic properties and its ability to cooperate with tamoxifen (B1202) to arrest cell growth more effectively than either compound alone[6][7]. Furthermore, the sensitivity of ERα-positive breast cancer cells to the anti-tumor effects of I3C and its derivatives is mediated by the ligand-activated aryl hydrocarbon receptor (AhR)[8].
Quantitative Data Summary
The enhanced potency of this compound compared to its parent compound, I3C, is evident from the following quantitative data.
| Parameter | This compound | I3C | Cell Line/System | Reference |
| IC₅₀ for NEDD4-1 Inhibition | 12.3 µM | 284 µM | In vitro ubiquitination assay | [2] |
| IC₅₀ for DNA Synthesis Inhibition | 0.05 µM | 0.52 µM | MCF-7 Human Breast Cancer Cells | [6] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the protein interactions of this compound.
In Vitro Ubiquitination Assay
This assay is used to directly measure the enzymatic activity of NEDD4-1 and its inhibition by this compound.
-
Objective: To determine the IC₅₀ of this compound for NEDD4-1 ubiquitin ligase activity.
-
Methodology:
-
Recombinant NEDD4-1 HECT domain is incubated with E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and an ATP-regenerating system.
-
Varying concentrations of this compound or a vehicle control (DMSO) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The formation of polyubiquitin (B1169507) chains is visualized by Western blotting using an anti-ubiquitin antibody.
-
The intensity of the polyubiquitin smear is quantified to determine the extent of inhibition and calculate the IC₅₀ value.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of transcription factors, such as LEF-1, to their target gene promoters in vivo.
-
Objective: To assess the effect of this compound on the interaction of LEF-1 with the MITF-M promoter.
-
Methodology:
-
G361 melanoma cells are treated with 20 µM this compound or a vehicle control for 48 hours[4][5].
-
Proteins are cross-linked to DNA using formaldehyde.
-
The cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
The sheared chromatin is immunoprecipitated using an anti-LEF-1 antibody or an IgG control antibody.
-
The protein-DNA cross-links are reversed, and the DNA is purified.
-
The amount of MITF-M promoter DNA associated with LEF-1 is quantified by PCR using primers specific to the LEF-1 binding site in the MITF-M promoter[4][5].
-
[³H]Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis and is used to assess the anti-proliferative effects of this compound.
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer cells.
-
Methodology:
-
MCF-7 or MDA-MB-231 cells are plated in 24-well dishes[6].
-
Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours)[6].
-
During the last few hours of treatment, the cells are pulse-labeled with [³H]thymidine.
-
The cells are then harvested, and the amount of [³H]thymidine incorporated into the DNA is measured using a scintillation counter.
-
The percentage of inhibition of DNA synthesis is calculated relative to the vehicle-treated control cells to determine the IC₅₀ value[6].
-
Conclusion
This compound is a highly potent small molecule that exerts its anti-cancer effects through a multi-targeted mechanism. Its ability to simultaneously inhibit key enzymes like elastase and NEDD4-1, and disrupt major signaling pathways such as Wnt/β-catenin and cell cycle progression, underscores its potential as a therapeutic agent. The quantitative data clearly demonstrates a significant potency advantage over its natural precursor, I3C. The detailed experimental protocols provided herein offer a basis for further investigation and validation of its molecular interactions in various cancer models. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic development of this promising indole (B1671886) derivative.
References
- 1. Target protein interactions of indole-3-carbinol and the highly potent derivative this compound with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | N-苄基-3-吲哚甲醇 | NEDD4-1抑制剂 | 抗增殖 | TargetMol [targetmol.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilic Properties and Cellular Stability of 1-Benzyl-I3C
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth analysis of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a potent synthetic derivative of the natural phytochemical Indole-3-carbinol (B1674136) (I3C). It focuses on the compound's enhanced lipophilicity and cellular stability, which contribute to its significantly increased anti-cancer potency compared to its parent compound. Detailed experimental protocols and elucidated signaling pathways are presented to offer a comprehensive resource for research and development.
Introduction
Indole-3-carbinol (I3C) is a well-studied compound derived from the hydrolysis of glucobrassicin, found in cruciferous vegetables.[1][2] While I3C exhibits anti-proliferative activities in various cancer cells, its clinical utility is hampered by instability and rapid oligomerization in acidic environments.[1] To overcome these limitations, synthetic derivatives have been developed. This compound is a novel analogue designed with an N-benzyl substituent to increase its hydrophobic character and steric hindrance, thereby enhancing its stability and biological activity.[1] This modification results in a compound with approximately 1000-fold greater potency in suppressing the growth of human breast cancer cells compared to I3C.[1] This guide details the physicochemical properties and molecular mechanisms that underpin the superior performance of this compound.
Lipophilic Properties
The addition of a benzyl (B1604629) group to the indole (B1671886) nitrogen at position 1 significantly increases the lipophilicity of the molecule. This enhanced hydrophobic character is believed to play a crucial role in its improved cellular uptake and potency. While a specific partition coefficient (LogP) value is not detailed in the reviewed literature, the synthesis strategy was explicitly designed to increase the hydrophobic properties, which correlated with a dramatic increase in biological efficacy.
Table 1: Potency and Lipophilicity Comparison
| Compound | IC50 (MCF-7 Cells) | Key Structural Feature | Implied Lipophilicity |
| Indole-3-carbinol (I3C) | ~52 µM | Indole ring with C-3 hydroxymethyl group | Baseline |
| This compound | ~0.05 µM | N-benzyl substituent on the indole ring | Significantly Increased |
Cellular and Chemical Stability
A primary advantage of this compound over its parent compound is its markedly improved stability, particularly at physiological pH. The bulky 1-benzyl substituent provides steric hindrance, which hampers the protonation-induced formation of the reactive 1-benzyl-indol-3-yl methyl cation and its subsequent oligomerization. This stability ensures that the biological effects of this compound are attributable to the intact molecule rather than its condensation products like diindolylmethane (DIM).
Table 2: Comparative Stability of I3C and this compound in Solution
| pH | Indole-3-carbinol (I3C) Stability | This compound Stability |
| pH 2 | Decomposes within minutes | Decomposes within minutes |
| pH 4 | Completely disappears after 2.5 hours | Stable for at least 12 hours |
| pH 5.5 | Completely decomposes within 3 days | Significant amounts remain after 10 days |
Regarding its metabolism, the structure of this compound suggests that the in vitro formation of compounds hydroxylated or epoxidated on the phenyl ring is unlikely. However, the potential for in vivo metabolic degradation, such as N-debenzylation or oxidation of the benzyl moiety, cannot be entirely ruled out.
Experimental Protocols
This section details the methodologies used to synthesize and evaluate this compound.
Synthesis of 1-Benzyl-indole-3-carbinol
The synthesis is a sequential three-step process designed to first protect the indole nitrogen and then build the carbinol functionality.
-
Benzylation of Indole: Indole is treated with benzyl bromide in the presence of a strong base (e.g., potassium hydroxide) in a solvent like DMSO. This step attaches the benzyl group to the nitrogen at position 1 of the indole ring.
-
Formylation: The resulting N-benzylindole undergoes formylation (e.g., Vilsmeier-Haack reaction) to introduce an aldehyde group at the C-3 position.
-
Reduction: The aldehyde is then reduced to the corresponding primary alcohol (carbinol) using a suitable reducing agent (e.g., sodium borohydride) to yield the final product, 1-Benzyl-indole-3-carbinol.
Chemical Stability Assay
This protocol is used to compare the stability of I3C and this compound under different pH conditions.
-
Solution Preparation: Prepare 10⁻⁵ M solutions of both I3C and this compound in an ethanol-citrate phosphate (B84403) buffer system at the desired pH values (e.g., pH 2, pH 4, pH 5.5).
-
Incubation: Incubate the solutions at a controlled temperature.
-
Monitoring: At various time points, monitor the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the degradation rates of I3C and this compound at each pH to determine relative stability.
Cell Culture and Treatment
Standard cell culture techniques are employed for in vitro assays.
-
Cell Maintenance: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, G361 melanoma) are maintained in appropriate culture media at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution: this compound is dissolved in DMSO to create a concentrated stock solution (e.g., 1000-fold higher than the final concentration).
-
Treatment: For experiments, the stock solution is diluted directly into the cell culture medium to achieve the desired final concentration (e.g., 0.2 µM). A vehicle control using an equivalent amount of DMSO is run in parallel.
DNA Synthesis (Proliferation) Assay
This assay measures the rate of cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Radiolabeling: During the final hours of treatment (e.g., last 3 hours), pulse-label the cells by adding [³H]thymidine to the culture medium.
-
Harvesting: Harvest the cells and precipitate the DNA.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The results are typically expressed as a percentage of the control.
In Vitro Kinase Activity Assay
This method is used to determine the specific enzymatic activity of cyclin-dependent kinases (CDKs).
-
Cell Lysis: Treat cells with this compound (e.g., 0.2 µM for 72 hours), then lyse the cells to extract proteins.
-
Immunoprecipitation: Use specific antibodies against CDK2, CDK4, or CDK6 to immunoprecipitate the target kinase from the cell lysates.
-
Kinase Reaction: Resuspend the immunoprecipitated protein and incubate it in a kinase assay buffer containing a substrate (e.g., GST-Rb) and a phosphate source (e.g., [γ-³²P]ATP).
-
Analysis: Separate the reaction products by SDS-PAGE, and quantify the phosphorylation of the substrate using autoradiography. A parallel western blot is performed on an aliquot of the immunoprecipitate to assess the total amount of CDK protein pulled down.
Signaling Pathways and Mechanism of Action
This compound exerts its potent anti-cancer effects by modulating key signaling pathways that control cell cycle progression and survival.
G1 Cell Cycle Arrest in Breast Cancer
Similar to I3C, this compound induces a robust G1 cell cycle arrest in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells, but at significantly lower concentrations. The mechanism involves the coordinated regulation of G1-acting cell cycle components.
-
Disruption of Sp1-CDK6 Interaction: this compound disrupts the endogenous interaction of the Sp1 transcription factor with the promoter of the CDK6 gene. This leads to a strong down-regulation of CDK6 transcript and protein levels.
-
Modulation of CDK Inhibitors and Cyclins: The treatment increases the protein levels of CDK inhibitors p21 and p27 while strongly down-regulating the levels of CDK4 and Cyclin D1.
-
Inhibition of CDK Activity: The compound reduces the specific enzymatic activities of CDK2 and CDK4, which are critical for the G1/S transition.
-
Down-regulation of Estrogen Receptor-Alpha (ERα): In ER-positive cells, this compound down-regulates the expression of ERα, contributing to its anti-estrogenic effects and its ability to cooperate with tamoxifen.
-
Inhibition of Elastase: The parent compound I3C is a known inhibitor of elastase, an enzyme involved in processing cyclin E. The enhanced activity of this compound is partly attributed to its higher efficacy in interacting with and inhibiting elastase.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C): A Detailed Protocol for Laboratory Researchers
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C), a potent derivative of Indole-3-Carbinol (B1674136) (I3C). This compound has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in cancer cell lines, making it a molecule of high interest for drug development professionals.[1][2] This protocol outlines a reliable three-step synthetic route starting from indole (B1671886), including benzylation, formylation, and subsequent reduction.
I. Introduction
This compound is a synthetic analogue of I3C, a natural compound found in cruciferous vegetables. The addition of a benzyl (B1604629) group to the indole nitrogen enhances the compound's stability and lipophilicity, contributing to its increased biological activity.[2] It has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway and the E3 ubiquitin ligase NEDD4-1, both of which are implicated in cancer progression. This protocol provides detailed methodologies for the synthesis and characterization of this compound for research and development purposes.
II. Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process starting from indole:
-
N-Benzylation of Indole: Protection of the indole nitrogen with a benzyl group to form 1-benzylindole.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 1-benzylindole to yield 1-benzyl-1H-indole-3-carbaldehyde.
-
Reduction to Alcohol: Reduction of the aldehyde functionality to a primary alcohol, yielding the final product, (1-benzyl-1H-indol-3-yl)methanol (this compound).
Caption: Synthetic workflow for this compound from indole.
III. Experimental Protocols
Step 1: Synthesis of 1-Benzylindole
This procedure follows the established method by Heaney and Ley.[1]
Materials:
-
Indole
-
Potassium hydroxide (B78521) (KOH), freshly crushed pellets
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Benzyl bromide
-
Diethyl ether
-
Calcium chloride (CaCl₂)
Procedure:
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of DMSO and 26.0 g (0.399 mole) of freshly crushed KOH pellets.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mole) of indole to the mixture and continue stirring for 45 minutes.
-
Add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the exothermic reaction.
-
Stir for an additional 45 minutes.
-
Dilute the mixture with 200 mL of water.
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.
-
Wash each ether layer with three 50 mL portions of water.
-
Combine the ether layers and dry over anhydrous CaCl₂.
-
Remove the solvent using a rotary evaporator.
-
Distill the residue under reduced pressure to remove excess benzyl bromide and to purify the product.
Yield and Characterization:
-
Yield: 85–97%
-
Appearance: Crystalline solid after distillation and cooling.
-
Melting Point: 42–43 °C (after recrystallization from ethanol).
-
¹H NMR (CDCl₃): δ 5.21 (s, 2H), 6.52 (d, J = 3.4 Hz, 1H), 7.0–7.4 (m, 9H), and 7.5–7.7 (m, 1H).
Step 2: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction for formylation.[1]
Materials:
-
1-Benzylindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Crushed ice
Procedure:
-
In a three-necked flask equipped with a stirrer, drying tube, and dropping funnel, cool 8.7 mL of anhydrous DMF in an ice bath under a nitrogen atmosphere.
-
Slowly add 2.6 mL (0.028 mole) of freshly distilled POCl₃ to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate container, dissolve 0.025 mole of 1-benzylindole in 3 mL of anhydrous DMF.
-
Slowly add the 1-benzylindole solution to the Vilsmeier reagent mixture.
-
Stir the reaction mixture for 1 hour at room temperature, then for an additional hour at 35 °C.
-
Add 9 g of crushed ice to the reaction mixture, followed by transferring the solution to a flask containing 6 g of ice in 5 mL of water.
-
Slowly add a solution of 10 g of NaOH in 30 mL of water.
-
Heat the mixture to boiling for 2-3 minutes, then cool to room temperature and refrigerate overnight.
-
Add 50 mL of water and extract the product with three 50 mL portions of ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Yield and Characterization:
-
Yield: ~91%
-
Appearance: White to light yellow crystalline powder.
-
Melting Point: 106.0 to 110.0 °C.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.
Step 3: Synthesis of (1-Benzyl-1H-indol-3-yl)methanol (this compound)
This final step involves the reduction of the aldehyde to a primary alcohol.
Materials:
-
1-Benzyl-1H-indole-3-carbaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol or Methanol
-
Dichloromethane (B109758) or Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 1-benzyl-1H-indole-3-carbaldehyde in ethanol or methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Yield and Characterization:
-
Yield: Not explicitly reported in the primary literature, but reductions of this type typically proceed in high yield (>90%).
-
Appearance: Solid.
-
¹H NMR: A spectrum is available and confirms the structure.[3] (Specific shifts not detailed in the literature).
IV. Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |
| 1 | 1-Benzylindole | Indole | KOH, Benzyl Bromide | 85-97 | 42-43 |
| 2 | 1-Benzyl-1H-indole-3-carbaldehyde | 1-Benzylindole | POCl₃, DMF | ~91 | 106-110 |
| 3 | (1-Benzyl-1H-indol-3-yl)methanol | 1-Benzyl-1H-indole-3-carbaldehyde | NaBH₄ | >90 (expected) | N/A |
V. Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways. Below are diagrams illustrating its inhibitory actions.
A. Inhibition of the Wnt/β-catenin Signaling Pathway
This compound disrupts the Wnt/β-catenin signaling cascade at or upstream of the LRP6 co-receptor, leading to the stabilization of the β-catenin destruction complex and subsequent downregulation of downstream target genes.
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
B. Inhibition of NEDD4-1 E3 Ubiquitin Ligase
This compound directly binds to and inhibits the enzymatic activity of the HECT domain-containing E3 ubiquitin ligase NEDD4-1. This inhibition prevents the ubiquitination and subsequent degradation of NEDD4-1 target proteins, such as the tumor suppressor PTEN.
Caption: Direct inhibition of NEDD4-1 E3 ligase by this compound.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1-BENZYL-1H-INDOL-3-YL)-METHANOL(60941-76-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) in Human Breast Cancer Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. This compound has demonstrated significantly enhanced potency in inhibiting the proliferation of human breast cancer cells compared to its parent compound, I3C.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro breast cancer cell culture experiments, detailing its mechanism of action, protocols for key assays, and expected outcomes. This document is intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects on both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells through multiple mechanisms:
-
Cell Cycle Arrest: The primary mechanism of action is the induction of a robust G1 phase cell cycle arrest.[1][2] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
-
Modulation of Cell Cycle Proteins:
-
Downregulation of Cyclin-Dependent Kinase 6 (CDK6): this compound significantly reduces the protein and transcript levels of CDK6, a key kinase driving the G1 to S phase transition.[1]
-
Upregulation of CDK Inhibitors: It increases the protein levels of the CDK inhibitors p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes.[1]
-
Downregulation of Cyclin D1: The level of Cyclin D1, a partner of CDK4/6, is also effectively down-regulated.[1]
-
-
Inhibition of DNA Synthesis: By arresting the cell cycle in G1, this compound potently inhibits DNA synthesis in breast cancer cells.[1]
-
Downregulation of Estrogen Receptor-Alpha (ERα): In ER+ breast cancer cells, such as MCF-7, this compound down-regulates the production of ERα protein, thereby inhibiting estrogen-dependent signaling pathways.[1]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Like its parent compound I3C, this compound is an agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can lead to the ubiquitination and proteasomal degradation of ERα.[3] This pathway may also contribute to the expression of metabolic enzymes like CYP1A1.[4]
Data Presentation
The following tables summarize quantitative data from studies on this compound in human breast cancer cell lines.
Table 1: IC50 Values for Inhibition of DNA Synthesis
| Cell Line | Compound | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 | This compound | 0.05 | 72 hours | [1] |
| MCF-7 | I3C | 52 | 72 hours | [1] |
| MDA-MB-231 | This compound | ~0.2 (for >90% inhibition) | 72 hours | [1] |
Table 2: Effective Concentrations for Biological Effects
| Effect | Cell Line | Concentration (µM) | Treatment Duration | Reference |
| G1 Cell Cycle Arrest | MCF-7, MDA-MB-231 | 0.2 | 72 hours | [1] |
| Downregulation of CDK6 | MCF-7 | 0.2 | 24-72 hours | [1] |
| Upregulation of p21 and p27 | MCF-7 | 0.2 | 24-72 hours | [1] |
| Downregulation of ERα | MCF-7 | 0.2 | 72 hours | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on breast cancer cells are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human breast cancer cells (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Treated and control breast cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the protein expression of key cell cycle regulators.
Materials:
-
Treated and control breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-p21, anti-p27, anti-ERα)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control breast cancer cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Signaling pathways affected by this compound.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of indole-3-carbinol on the expression of CYP1A1, CYP1B1 and AhR genes and proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C) in Melanoma Animal Models and Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C), a potent synthetic derivative of Indole-3-Carbinol (B1674136) (I3C), in preclinical melanoma research. The protocols and data presented herein are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-melanoma efficacy of this compound in vivo.
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant clinical challenge due to its high metastatic potential and the development of resistance to conventional therapies.[1] Emerging research has identified this compound as a promising small molecule inhibitor with significant anti-proliferative effects in melanoma cells.[2][3] Unlike its parent compound, I3C, which is primarily effective against melanoma cells with oncogenic BRAF mutations, this compound demonstrates broader activity across a wider range of melanoma genotypes.[2][4] This enhanced potency and broader spectrum of action make this compound an attractive candidate for further preclinical and clinical development.
This document outlines the key mechanisms of action of this compound in melanoma, provides detailed protocols for its application in animal models, and summarizes the quantitative data from relevant studies.
Mechanism of Action
This compound exerts its anti-melanoma effects through the modulation of key signaling pathways involved in cell proliferation and survival. The primary mechanisms identified are:
-
Inhibition of the Wnt/β-catenin Signaling Pathway: this compound disrupts the canonical Wnt signaling cascade, which is aberrantly activated in a significant portion of melanomas.[1] It downregulates the Wnt co-receptor LRP6, leading to the stabilization of the β-catenin destruction complex (comprising Axin and GSK-3β).[1][2] This results in decreased levels of both cytoplasmic and nuclear β-catenin, a key transcriptional co-activator.[1] The subsequent reduction in the activity of the transcription factor LEF-1 leads to decreased expression of the master melanoma regulator, Microphthalmia-associated Transcription Factor isoform-M (MITF-M).[2][3][4]
-
Inhibition of NEDD4-1 Ubiquitin Ligase Activity: this compound has been identified as a potent inhibitor of the E3 ubiquitin ligase NEDD4-1.[5][6] NEDD4-1 targets the tumor suppressor PTEN for proteasomal degradation.[7][8] By inhibiting NEDD4-1, this compound stabilizes PTEN protein levels, leading to the suppression of the pro-survival PI3K/AKT signaling pathway.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the efficacy of this compound in melanoma xenograft models.
Table 1: In Vivo Efficacy of this compound on Melanoma Xenograft Growth
| Treatment Group | Dosage | Administration Route | Tumor Volume Reduction vs. Control | Reference |
| This compound | 20 mg/kg/day | Subcutaneous | Significantly smaller than vehicle control | [9] |
| I3C (historical control) | 200 mg/kg/day | Subcutaneous | Comparable to this compound at a 10-fold higher dose | [2][9] |
Table 2: Effect of this compound on Key Signaling Proteins in Melanoma Xenografts
| Protein | Effect of this compound Treatment | Reference |
| LRP6 | Downregulation | [2][4] |
| Phosphorylated LRP6 | Downregulation | [2] |
| β-catenin | Downregulation | [2][4] |
| LEF-1 | Downregulation | [2][4] |
| MITF-M | Downregulation | [4] |
| GSK-3β | Upregulation | [2][4] |
| Axin | Upregulation | [2][4] |
| PTEN | Increased levels | [7][8] |
| Phosphorylated Akt | Inhibition | [7] |
Experimental Protocols
Protocol 1: Establishment of Melanoma Tumor Xenografts in Athymic Nude Mice
This protocol describes the subcutaneous implantation of human melanoma cells into immunocompromised mice to establish tumor xenografts.
Materials:
-
Human melanoma cell line (e.g., G361)[9]
-
Athymic nude mice (e.g., NIH III)[7], 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or other basement membrane matrix (optional, can improve tumor take)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Analgesics (e.g., meloxicam)[10]
-
Sterile surgical instruments[10]
Procedure:
-
Cell Preparation: Culture human melanoma cells in appropriate medium until they reach 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.[11] Place the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using isoflurane.[10] Shave the hair from the flank region where the injection will be performed.[10]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.[7]
-
Post-injection Monitoring: Monitor the mice regularly for tumor growth. Once tumors become palpable, measure their dimensions (length and width) with calipers at least once a week.[10][11] Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Initiation of Treatment: When the average tumor volume reaches a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[7]
Protocol 2: In Vivo Treatment with this compound
This protocol outlines the administration of this compound to mice bearing melanoma xenografts.
Materials:
-
This compound
-
Vehicle (e.g., DMSO)[9]
-
Sterile PBS or other suitable solvent
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For daily injections, dilute the stock solution to the desired final concentration (e.g., 20 mg/kg body weight) in a sterile vehicle.[9] The final concentration of DMSO should be kept low to avoid toxicity.
-
Administration: Administer the this compound solution or vehicle control to the respective groups of mice via subcutaneous injection daily.[9]
-
Monitoring: Continue to monitor tumor growth by caliper measurements throughout the treatment period.[7] Also, monitor the body weight and general health of the mice.[7]
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 18 days of treatment), euthanize the mice.[7] Excise the tumors, measure their final volume and weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, RT-PCR) or fixed in formalin for immunohistochemistry.[7][9]
Visualizations
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
Caption: this compound inhibits NEDD4-1, stabilizing PTEN.
References
- 1. Anticancer mechanism of action and therapeutic potential of the natural phytochemical Indole-3-Carbinol and its potent synthetic derivative1-benzyl Indole-3-carbinol in Human Melanoma. [escholarship.org]
- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-proliferative Response of Indole-3-carbinol in human melanoma cells is Triggered by an Interaction with NEDD4-1 and Disruption of Wild-type PTEN Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiproliferative response of indole-3-carbinol in human melanoma cells is triggered by an interaction with NEDD4-1 and disruption of wild-type PTEN degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 11. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of 1-Benzyl-I3C: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a synthetic derivative of Indole-3-carbinol (B1674136) (I3C), in various cancer cell lines. This document includes detailed experimental protocols for common cytotoxicity assays and summarizes the known IC50 values of this compound. Additionally, it visualizes the key signaling pathways affected by this compound, offering a deeper understanding of its mechanism of action.
Introduction
This compound has emerged as a promising anti-cancer agent with significantly enhanced potency compared to its parent compound, I3C, found in cruciferous vegetables. It has been shown to inhibit the proliferation of cancer cells through mechanisms that include the disruption of the Wnt/β-catenin signaling pathway and the induction of G1 cell cycle arrest. The determination of the IC50 value is a critical first step in evaluating the efficacy of this compound against different cancer types and for elucidating its therapeutic potential.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that the potency of this compound can vary significantly between cell lines, reflecting the diverse genetic and molecular backgrounds of different cancers.
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Breast Cancer | MCF-7 | 0.05 | [1] |
| Breast Cancer | MDA-MB-231 | 0.05 | [1] |
| Melanoma | G361, DM738, SK-MEL-2 | ~20 (Optimal Concentration for Proliferation Inhibition) | [2] |
Note: While a specific IC50 value for melanoma cell lines was not explicitly stated in the reviewed literature, a concentration of 20 µM was identified as optimal for inducing a significant anti-proliferative effect. Further dose-response studies are recommended to determine the precise IC50 in these and other cancer cell lines.
Experimental Protocols
The following are detailed protocols for the two most common colorimetric assays used to determine the IC50 value of a compound: the MTT and CCK-8 assays. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability through the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations for the initial experiment to determine the approximate IC50.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
CCK-8 solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Protocol 1, Step 6).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for IC50 determination.
References
Application Notes and Protocols for the Analytical Determination of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. This compound has demonstrated significantly enhanced potency in preclinical studies, exhibiting anti-proliferative and anti-estrogenic properties in various cancer cell lines.[1][2] Its potential as a therapeutic agent necessitates the development of robust and validated analytical methods for its detection and quantification in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its high selectivity and sensitivity. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.
Principle
The sample is first processed to extract this compound and remove interfering substances. The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated on a reversed-phase column and subsequently ionized, typically using electrospray ionization (ESI). The ionized analyte is then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and quantitative accuracy.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 91.1 (for the benzyl (B1604629) fragment)
-
Internal Standard: To be determined based on the selected IS.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Data Presentation
The following tables present hypothetical quantitative data for a pharmacokinetic study of this compound in rats following a single oral administration. Note: This data is for illustrative purposes only, as detailed pharmacokinetic data for this compound is not publicly available.
Table 1: Calibration Curve Parameters for this compound in Rat Plasma
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.8 | 99.1 |
| Mid QC | 100 | 4.1 | 101.5 | 5.5 | 100.8 |
| High QC | 800 | 3.5 | 99.8 | 4.9 | 101.2 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 450 ± 85 |
| Tmax (Time to Cmax) | h | 2.0 ± 0.5 |
| AUC0-t (Area Under the Curve) | ngh/mL | 2100 ± 450 |
| AUC0-inf (AUC to infinity) | ngh/mL | 2250 ± 480 |
| t1/2 (Half-life) | h | 4.5 ± 1.2 |
| CL/F (Apparent Clearance) | L/h/kg | 2.2 ± 0.5 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 14.2 ± 3.1 |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] It disrupts the pathway at or upstream of the LRP6 co-receptor, leading to the downregulation of β-catenin and its downstream targets.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G1 Cell Cycle Arrest in Cancer Cells Using 1-Benzyl-I3C
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. It has demonstrated significantly enhanced potency in inducing G1 cell cycle arrest in various cancer cell lines compared to its parent compound. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to study G1 cell cycle arrest in cancer cells. The provided methodologies and data summaries are designed to facilitate the investigation of the anti-proliferative effects of this promising compound.
Mechanism of Action: G1 Cell Cycle Arrest by this compound
This compound induces a robust G1 cell cycle arrest in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for progression through the G1 phase and into the S phase of the cell cycle.
Key molecular events associated with this compound-induced G1 arrest include:
-
Downregulation of G1 CDKs: this compound treatment leads to a significant reduction in the protein levels of CDK4 and CDK6.[1]
-
Inhibition of CDK2 Kinase Activity: The enzymatic activity of CDK2 is also inhibited, preventing the phosphorylation of its substrates.
-
Upregulation of CDK Inhibitors (CKIs): An increase in the expression of the CDK inhibitors p21 and p27 is observed, which bind to and inhibit the activity of CDK-cyclin complexes.[1]
-
Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of G1 CDKs leads to the hypophosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.
The following diagram illustrates the proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the quantitative data on its efficacy in inducing G1 cell cycle arrest and inhibiting cell proliferation.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.05 | [1] |
| G-361 | Melanoma | Not explicitly stated, but dose-dependent effects observed | [2] |
| DM738 | Melanoma | Not explicitly stated, but dose-dependent effects observed | [2] |
| SK-MEL-2 | Melanoma | Not explicitly stated, but dose-dependent effects observed |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF-7 | Control (DMSO) | ~55% | ~30% | ~15% | (Qualitative) |
| 0.2 µM this compound (72h) | Increased | Decreased | No significant change | (Qualitative) | |
| MDA-MB-231 | Control (DMSO) | ~45% | ~40% | ~15% | (Qualitative) |
| 0.2 µM this compound (72h) | Increased | Decreased | No significant change | (Qualitative) | |
| G361 | Maximal concentration | ~90% | Not specified | Not specified | |
| DM738 | Maximal concentration | ~90% | Not specified | Not specified | |
| SK-MEL-2 | Maximal concentration | ~90% | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on G1 cell cycle arrest.
Cell Culture and Treatment
A standardized cell culture and treatment workflow is crucial for reproducible results.
Caption: General experimental workflow for treating cancer cells with this compound.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in appropriate culture plates or flasks with the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity using a flow cytometer.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the procedure for detecting changes in the expression levels of key G1 cell cycle regulatory proteins.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, -CDK4, -CDK6, -p21, -p27, -Rb, -phospho-Rb, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro Kinase Assay for G1 CDKs (CDK2, CDK4, CDK6) by Immunoprecipitation
This protocol describes the measurement of the enzymatic activity of specific G1 CDKs by first immunoprecipitating the kinase from cell lysates and then performing a kinase reaction using an exogenous substrate.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., modified RIPA or a buffer containing NP-40)
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibody for immunoprecipitation (e.g., anti-CDK2, -CDK4, or -CDK6)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Recombinant Retinoblastoma protein (Rb) as a substrate
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system
-
SDS-PAGE and autoradiography supplies (for radioactive assay) or appropriate detection reagents (for non-radioactive assay)
Protocol:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Incubate equal amounts of protein lysate (e.g., 200-500 µg) with the specific CDK antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the washed beads in kinase assay buffer containing the Rb substrate and ATP (e.g., 10 µM ATP with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the dried gel to a phosphor screen or X-ray film to visualize the phosphorylated Rb.
-
If using a non-radioactive method, follow the manufacturer's instructions for detection, which may involve a specific antibody against the phosphorylated substrate.
-
-
Quantification: Quantify the amount of phosphorylated substrate to determine the relative kinase activity in each sample.
Conclusion
This compound is a potent inducer of G1 cell cycle arrest in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of cell cycle regulation and to explore its therapeutic potential. The detailed methodologies for key assays will enable the generation of robust and reproducible data, contributing to a deeper understanding of the anti-cancer mechanisms of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying 1-Benzyl-I3C Effects on Transcription Factors using Chromatin Immunoprecipitation (ChIP) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables.[1][2] It has demonstrated significantly greater potency than its parent compound in preclinical studies, showing anti-proliferative and anti-estrogenic properties in various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the molecular mechanisms of this compound, specifically its influence on the interaction between key transcription factors and their target DNA sequences.
This compound has been shown to modulate the activity of several critical transcription factors involved in cell cycle regulation and oncogenic signaling pathways.[1][3] These include Specificity Protein 1 (Sp1) and Lymphoid Enhancer-Binding Factor 1 (LEF-1).[1][3] The ChIP assay is a powerful technique to elucidate how this compound treatment can alter the binding of these transcription factors to promoter regions of target genes, thereby affecting gene expression.
Data Presentation: Quantitative Effects of this compound on Transcription Factor Binding
The following tables summarize quantitative data from studies investigating the effects of this compound on transcription factor interactions with specific gene promoters.
| Cell Line | Treatment | Concentration | Duration | Target Transcription Factor | Target Gene Promoter | Observed Effect on Binding | Reference |
| MCF-7 (Human Breast Cancer) | This compound | 1 µM | 48 hours | Sp1 | CDK6 | Strong disruption of endogenous interaction | [1] |
| G361, DM738, SK-MEL-2 (Human Melanoma) | This compound | 20 µM | 24 hours | LEF-1 | MITF-M | Downregulated interaction | [3] |
| Compound | Cell Line | IC50 for Inhibition of DNA Synthesis | Reference |
| This compound | MCF-7 | 0.05 µM | [1] |
| I3C | MCF-7 | 0.52 µM | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Melanoma Cells
Caption: Wnt/β-catenin signaling pathway disruption by this compound in melanoma cells.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Logical Relationship for Studying this compound Effects
Caption: Logical framework for investigating this compound's effect on transcription factors.
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to study the effect of this compound on the binding of a transcription factor to a specific DNA target. This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Formaldehyde (37%)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-grade antibody against the transcription factor of interest
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
PCR purification kit
-
Primers for qPCR targeting the promoter region of interest
-
qPCR master mix
Protocol
Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 1-20 µM for 24-48 hours).[1][3]
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type.[4]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Chromatin Quantification:
-
Take a small aliquot of the sheared chromatin, reverse the cross-links, and purify the DNA to determine the concentration.
-
Day 2: Immunoprecipitation
-
Bead Preparation: Wash protein A/G magnetic beads with ChIP dilution buffer.[4]
-
Immunoprecipitation Setup:
-
Dilute the chromatin in ChIP dilution buffer.
-
Set aside a small portion of the diluted chromatin as "input" control.
-
To the remaining chromatin, add the ChIP-grade antibody against the target transcription factor. For the negative control, add normal IgG.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add the prepared protein A/G beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.[4]
-
Day 3: Washes, Elution, and DNA Purification
-
Washes:
-
Use a magnetic rack to separate the beads from the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin:
-
Low salt wash buffer
-
High salt wash buffer
-
LiCl wash buffer
-
TE buffer
-
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Also, reverse the cross-links for the input sample.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Downstream Analysis: Quantitative PCR (qPCR)
-
Primer Design: Design primers that amplify a 100-200 bp region of the target gene promoter known or predicted to contain a binding site for the transcription factor of interest.
-
qPCR Reaction: Set up qPCR reactions for the immunoprecipitated DNA, the input DNA, and the negative control (IgG) DNA.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of the target promoter region in the this compound-treated samples versus the vehicle-treated samples. A significant decrease in enrichment would indicate that this compound disrupts the binding of the transcription factor to that specific promoter.
-
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for elucidating the mechanisms by which this compound exerts its effects on gene expression. By providing a quantitative measure of transcription factor binding to specific DNA sequences, ChIP assays can directly link the action of this compound to the regulation of genes involved in cell proliferation, cell cycle control, and other key cellular processes. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this technique in the study of this compound and other potential therapeutic compounds.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols: TOPFLASH Assay for Assessing 1-Benzyl-I3C Disruption of Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, the identification and characterization of small molecule inhibitors of Wnt signaling is a key focus in cancer drug discovery. The TOPFLASH reporter assay is a widely used and robust method for quantifying the activity of the canonical Wnt/β-catenin pathway. This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) binding sites. Activation of the pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter.
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of the naturally occurring indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables. It has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating anti-proliferative effects in cancer cells.[1] These application notes provide a detailed protocol for utilizing the TOPFLASH assay to assess the inhibitory activity of this compound on Wnt signaling.
Principle of the Assay
The TOPFLASH assay is a dual-luciferase reporter assay system. Cells are co-transfected with two plasmids:
-
TOPFLASH Plasmid: Contains the firefly luciferase gene driven by a synthetic promoter with multiple TCF/LEF binding sites.
-
Renilla Luciferase Plasmid: Contains the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or TK). This serves as an internal control to normalize for transfection efficiency and cell viability.
When the Wnt pathway is activated, β-catenin translocates to the nucleus and binds to TCF/LEF transcription factors, inducing the expression of firefly luciferase. The inhibitory effect of a compound like this compound is measured by the reduction in firefly luciferase activity relative to the Renilla luciferase activity. A parallel control using a FOPFLASH plasmid, which contains mutated TCF/LEF binding sites, can be used to confirm the specificity of the observed effects.
Wnt Signaling Pathway Disruption by this compound
The following diagram illustrates the canonical Wnt signaling pathway and the proposed point of inhibition by this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the inactivation of the β-catenin destruction complex (comprising Axin, APC, GSK-3β, and CK1α). This allows β-catenin to accumulate and translocate to the nucleus. This compound has been shown to disrupt Wnt-activated LEF-1/TCF transcriptional activity. Evidence suggests that it acts at or upstream of the LRP6 co-receptor.[1]
Caption: Wnt pathway and this compound inhibition.
Experimental Workflow
The overall workflow for assessing the effect of this compound on Wnt signaling using the TOPFLASH assay is depicted below. The process involves cell seeding, co-transfection with reporter plasmids, treatment with a Wnt agonist in the presence or absence of the inhibitor, cell lysis, and measurement of luciferase activity.
Caption: TOPFLASH assay experimental workflow.
Data Presentation
The following table presents representative data from a TOPFLASH assay investigating the effect of this compound on Wnt3a-induced signaling in G361 melanoma cells. Treatment with this compound has been shown to strongly downregulate Wnt-conditioned medium-activated luciferase activity to levels nearly equivalent to the FOPFLASH negative control.[1]
| Treatment Group | Normalized Luciferase Activity (Fold Change) | % Inhibition of Wnt-Activated Signal |
| Untreated Control | 1.0 | N/A |
| Wnt3a-Conditioned Medium | ~1000 | 0% |
| Wnt3a-Conditioned Medium + 20 µM this compound | ~5.0 | ~99.5% |
| FOPFLASH Control + Wnt3a-Conditioned Medium | ~2.0 | N/A |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or G361 cells
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids:
-
M50 Super 8x TOPFLASH plasmid (or equivalent)
-
pRL-TK Renilla Luciferase control plasmid (or equivalent)
-
M51 Super 8x FOPFLASH plasmid (negative control, optional)
-
-
Transfection Reagent: Lipofectamine 2000 or equivalent
-
Wnt Agonist:
-
Wnt3a-conditioned medium (prepared from L-Wnt3a cells, ATCC CRL-2647)
-
Recombinant Wnt3a protein
-
CHIR99021 (GSK-3β inhibitor)
-
-
Inhibitor: this compound (stock solution in DMSO)
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (Promega) or equivalent
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of reading dual-luciferase assays
-
Protocol
Day 1: Cell Seeding
-
Culture and maintain HEK293T or G361 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom tissue culture plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Day 2: Transfection
-
For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM). A typical ratio is 100 ng of TOPFLASH (or FOPFLASH) plasmid and 10 ng of Renilla plasmid per well.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the DNA-transfection reagent mixture at room temperature for 20-30 minutes.
-
Add the transfection complex to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: Treatment
-
Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%.
-
Prepare the Wnt pathway activator. If using Wnt3a-conditioned medium, it is often used at a 1:1 ratio with serum-free DMEM. If using CHIR99021, a final concentration of 3 µM is commonly used.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the treatment medium to each well according to the experimental design (e.g., untreated, Wnt agonist alone, Wnt agonist + varying concentrations of this compound).
-
Incubate for 16-24 hours.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol for the dual-luciferase assay system, add the luciferase assay reagent (LAR II) to measure firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Record the luminescence values using a luminometer.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
To determine the fold change in Wnt pathway activation, divide the normalized luciferase activity of the treated wells by the normalized activity of the untreated control wells.
-
To calculate the percent inhibition by this compound, use the following formula:
% Inhibition = 100 * (1 - [(Normalized value of Wnt agonist + Inhibitor) - (Normalized value of Untreated)] / [(Normalized value of Wnt agonist) - (Normalized value of Untreated)])
-
If multiple concentrations of this compound were tested, plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The TOPFLASH assay is a highly sensitive and specific method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. This protocol provides a robust framework for investigating the inhibitory effects of this compound. By following this detailed methodology, researchers can effectively characterize the potency and mechanism of action of novel Wnt pathway modulators, contributing to the development of new therapeutic strategies for Wnt-driven diseases.
References
Application Notes and Protocols: In Vitro Ubiquitination Assays to Evaluate the Effect of 1-Benzyl-I3C on NEDD4-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neural precursor cell expressed developmentally down-regulated protein 4-1 (NEDD4-1) is a HECT domain E3 ubiquitin ligase that plays a crucial role in regulating various cellular processes, including signal transduction, protein trafficking, and tumorigenesis.[1][2] NEDD4-1 mediates the attachment of ubiquitin to substrate proteins, targeting them for degradation or altering their function. Its substrates include key signaling molecules like PTEN, Akt, and FGFR1.[1][3] Given its involvement in cancer-related pathways, NEDD4-1 is an attractive target for therapeutic intervention.[2]
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a potent derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. This compound has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in cancer cells compared to its parent compound. Notably, I3C has been shown to target NEDD4-1. These application notes provide detailed protocols to investigate the direct effect of this compound on the E3 ligase activity of NEDD4-1 through in vitro ubiquitination assays.
Signaling Pathway Involving NEDD4-1
NEDD4-1 is a key regulator of multiple signaling pathways. One of its well-characterized roles is the negative regulation of the PTEN/PI3K/Akt signaling pathway. By ubiquitinating and promoting the degradation of the tumor suppressor PTEN, NEDD4-1 can indirectly lead to the activation of Akt, promoting cell survival and proliferation.
References
Application Notes and Protocols for 1-Benzyl-I3C in Cell Culture
Introduction
1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables.[1][2] It has demonstrated significantly enhanced potency and a broader range of anti-proliferative activity in various cancer cell lines compared to its parent compound.[3][4] Notably, this compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway and the NEDD4-1 ubiquitin ligase.[1][2][3][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and optimal performance.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] For cell culture applications, it is crucial to prepare a concentrated stock solution in a solvent that is miscible with the culture medium and minimally toxic to the cells at the final working concentration.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to its use in cell culture.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₅NO | [6] |
| Molecular Weight | 237.3 g/mol | [6] |
| Appearance | Yellowish solid | [4] |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | [4] |
| Storage (Solid) | Powder: -20°C for 3 years | [6] |
| Storage (Stock Solution) | In solvent: -80°C for up to 6 months | [5] |
| Typical Stock Concentration | 10-1000x the final working concentration | [4][7] |
| Typical Working Concentration | 0.2 µM (breast cancer cells) to 20 µM (melanoma cells) | [1][4][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 237.3 g/mol = 0.002373 g = 2.373 mg
-
-
-
Weighing the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.373 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[9]
-
-
Sterilization (Optional):
-
If sterilization of the stock solution is desired, pass it through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added to sensitive cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5] For short-term storage (up to 1 month), -20°C is also acceptable.[5]
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the 10 mM stock solution to the final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile pipettes and tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Calculate the Dilution:
-
Determine the final working concentration required for your experiment. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock:
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (20 µM)(1000 µL)
-
V1 = 2 µL
-
-
Therefore, you will need to add 2 µL of the 10 mM stock solution to 998 µL of complete cell culture medium.
-
-
Prepare the Working Solution:
-
In a sterile tube, add the calculated volume of complete cell culture medium.
-
Add the calculated volume of the 10 mM this compound stock solution to the medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. Prepare a control solution containing the same final concentration of DMSO as the this compound treated samples. In the example above, this would be 0.2% DMSO in the complete cell culture medium (2 µL of DMSO in 998 µL of medium).
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the freshly prepared working solution of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NEDD4-1 inhibitor | antiproliferation | TargetMol [targetmol.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Administering 1-Benzyl-I3C In Vivo to Bypass Acid Condensation
Introduction
Indole-3-carbinol (B1674136) (I3C), a phytochemical found in cruciferous vegetables, has shown significant promise as an anti-cancer agent due to its anti-proliferative and anti-estrogenic properties.[1][2] However, the therapeutic development of I3C for in vivo applications is hampered by its instability in acidic environments, such as the stomach.[1] Upon ingestion, I3C undergoes rapid acid-catalyzed condensation, converting it into a complex and unpredictable mixture of oligomeric products, including 3,3'-diindolylmethane (B526164) (DIM), indolo[3,2b]carbazole (ICZ), and various trimers.[3][4] This conversion makes it difficult to control the effective dose and identify the specific bioactive molecules responsible for its therapeutic effects.
To overcome this limitation, 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) was synthesized. This novel derivative is designed for enhanced stability and potency. The benzyl (B1604629) group at the 1-position of the indole (B1671886) ring prevents the self-condensation that plagues the parent I3C molecule, ensuring that the administered compound remains intact and is the primary active agent in vivo. Furthermore, this compound exhibits significantly greater potency—in some cases up to 1000-fold higher—than I3C in suppressing the growth of cancer cells.
These application notes provide detailed protocols and data for researchers utilizing this compound in vivo, focusing on methods that leverage its stability to achieve reproducible and potent anti-cancer effects.
Key Advantages of this compound for In Vivo Research
-
Acid Stability : The structure of this compound prevents acid-catalyzed self-condensation, ensuring that the compound delivered to the target tissue is the compound that was administered.
-
Enhanced Potency : this compound is approximately 1000-fold more potent than I3C at inhibiting DNA synthesis in human breast cancer cells.
-
Predictable Dosimetry : Bypassing condensation allows for a more accurate and predictable dose-response relationship in vivo.
-
Broader Efficacy : Unlike I3C, which is most effective in cancer cells with specific mutations (e.g., BRAF), this compound effectively inhibits the proliferation of melanoma cells with a wider range of mutational profiles.
-
Direct Target Interaction : As a stable compound, this compound allows for the direct study of its interaction with specific cellular targets, such as NEDD4-1 ubiquitin ligase and elastase.
Quantitative Data Summary
Quantitative data from in vitro and in vivo studies are summarized below to guide experimental design.
Table 1: In Vitro Potency Comparison of this compound and I3C
| Compound | Cell Line | Assay | IC₅₀ Value | Fold Potency Increase | Reference |
|---|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | [³H]Thymidine Incorporation | 0.05 µM | ~1040x | |
| I3C | MCF-7 (Breast Cancer) | [³H]Thymidine Incorporation | 52 µM | - | |
| This compound | MDA-MB-231 (Breast Cancer) | DNA Synthesis | ~0.2 µM (for >90% inhibition) | ~1000x | |
| I3C | MDA-MB-231 (Breast Cancer) | DNA Synthesis | ~200 µM (for >90% inhibition) | - | |
| This compound | Melanoma Cell Lines | Proliferation (CCK-8) | ~20 µM (optimal concentration) | ~10x | |
| I3C | Melanoma Cell Lines | Proliferation (CCK-8) | ~200 µM (optimal concentration) | - | |
| This compound | NEDD4-1 Enzyme | Ubiquitination Assay | 12.3 µM | ~23x |
| I3C | NEDD4-1 Enzyme | Ubiquitination Assay | 284 µM | - | |
Table 2: In Vivo Administration Parameters for this compound in Murine Models
| Animal Model | Cancer Type | Cell Line | Dosage | Administration Route | Dosing Schedule | Reference |
|---|---|---|---|---|---|---|
| Athymic Nude Mice | Breast Cancer | MCF-7 | 30 mg/kg | Subcutaneous | Not Specified |
| Athymic Nude Mice | Melanoma | G361 | 20 mg/kg | Subcutaneous | Daily for 4 weeks | |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.
Inhibition of Wnt/β-catenin Signaling
In melanoma cells, this compound disrupts the canonical Wnt/β-catenin signaling pathway. This leads to a decrease in the levels of key pathway components, including the co-receptor LRP6, β-catenin, and the transcription factor LEF-1. Concurrently, it increases the levels of Axin and GSK-3β, components of the β-catenin destruction complex. This disruption ultimately inhibits the expression of the master melanoma regulator, MITF-M.
Caption: Wnt/β-catenin signaling pathway disruption by this compound.
Inhibition of Elastase and Disruption of NFκB Signaling
This compound acts as a non-competitive allosteric inhibitor of human neutrophil elastase. In breast cancer cells, elastase inhibition by this compound prevents the processing of its substrate CD40 (a tumor necrosis factor receptor family member). This disruption interferes with NFκB nuclear localization and its transcriptional activity, ultimately leading to a G1 cell cycle arrest.
Caption: Elastase/NFκB pathway inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for subcutaneous injection in murine models, based on methodologies reported in the literature.
Materials:
-
This compound powder (e.g., TargetMol, T26378)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade (e.g., Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Ensure complete dissolution by vortexing. The stock solution should be clear.
-
Note: Prepare this stock solution fresh or store at -20°C for short-term use. Protect from light.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with a sterile vehicle (e.g., PBS or corn oil) to the final desired concentration for injection.
-
For a 20 mg/kg dose in a 25g mouse (0.5 mg dose), if injecting a volume of 100 µL, the final concentration should be 5 mg/mL.
-
The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated.
-
-
Administration:
-
Draw the final working solution into a sterile syringe.
-
Administer the solution via subcutaneous (s.c.) injection into the scruff of the neck of the mouse. The subcutaneous route is chosen specifically to bypass the acidic environment of the stomach.
-
The vehicle control group should receive an identical solution containing the same final concentration of DMSO without the this compound.
-
Protocol 2: Murine Xenograft Model for Efficacy Testing
This protocol outlines a typical in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials and Methods:
-
Animal Model:
-
Use immunocompromised mice, such as athymic nude (nu/nu) mice, 4-6 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment begins.
-
-
Cell Culture:
-
Culture the desired human cancer cell line (e.g., G361 melanoma or MCF-7 breast cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL.
-
-
Tumor Implantation:
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment Initiation and Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors become palpable and reach a predetermined average volume (e.g., 35-50 mm³), randomize the mice into treatment and control groups.
-
Begin treatment by administering this compound (e.g., 20 mg/kg) or vehicle control daily via subcutaneous injection as described in Protocol 1.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (width² x length) / 2 .
-
Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for the planned duration (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and photographed. Portions of the tumor can be flash-frozen for molecular analysis (Western blot, RT-PCR) or fixed in formalin for histopathological or immunofluorescence analysis to assess changes in signaling pathway components (e.g., β-catenin, LEF-1).
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of a typical in vivo experiment using this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
Logical Framework: Bypassing I3C Condensation
The fundamental advantage of this compound is its designed stability, which circumvents the primary issue associated with its parent compound, I3C.
Caption: How this compound bypasses I3C's acid condensation problem.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing 1-Benzyl-I3C dosage for maximum anti-proliferative effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C) for achieving maximum anti-proliferative effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cancer cell line?
A1: Based on published data, this compound is significantly more potent than its parent compound, Indole-3-Carbinol (B1674136) (I3C). For a new cell line, it is advisable to start with a broad concentration range in a dose-response experiment, spanning from low nanomolar (nM) to low micromolar (µM). A typical starting range could be from 10 nM to 100 µM. For sensitive cell lines like MCF-7 (breast cancer) and melanoma cell lines, significant anti-proliferative effects have been observed at concentrations as low as 0.05 µM (50 nM).
Q2: How does the anti-proliferative potency of this compound compare to Indole-3-Carbinol (I3C)?
A2: this compound is a synthetic derivative of I3C with significantly enhanced potency. In human breast cancer cells, this compound has been shown to be approximately 1000-fold more potent than I3C in inhibiting cell growth.[1][2] For example, the IC50 value for this compound in MCF-7 breast cancer cells is approximately 0.05 µM, whereas for I3C it is around 52 µM.[1]
Q3: What are the known signaling pathways affected by this compound that contribute to its anti-proliferative effect?
A3: this compound exerts its anti-proliferative effects by modulating several key signaling pathways. In human breast cancer cells, it induces a G1 cell cycle arrest by down-regulating CDK6 expression through the disruption of Sp1 transcription factor interactions with the CDK6 promoter.[1] In melanoma cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[3][4][5] This leads to a decrease in β-catenin levels and subsequent downregulation of the microphthalmia-associated transcription factor (MITF-M), a master regulator in melanoma.[3][4]
Q4: Is the anti-proliferative effect of this compound dependent on the estrogen receptor (ER) status of breast cancer cells?
A4: No, the anti-proliferative effects of this compound have been observed in both estrogen-responsive (ER+) and estrogen-independent (ER-) human breast cancer cell lines.[1][2] For instance, it effectively suppresses DNA synthesis in both MCF-7 (ER+) and MDA-MB-231 (ER-) cells.[1]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can work cooperatively with other anti-cancer drugs. For example, in estrogen-responsive breast cancer cells, it enhances the growth-inhibitory effects of tamoxifen.[1][2] In melanoma cells expressing oncogenic BRAF, combining this compound with the BRAF inhibitor Vemurafenib results in a stronger anti-proliferative response.[4]
Troubleshooting Guides
Problem 1: I am not observing the expected anti-proliferative effect with this compound at the recommended concentrations.
-
Possible Cause 1: Cell Line Insensitivity.
-
Troubleshooting Step: While this compound is potent in many cancer cell lines, sensitivity can vary. It is crucial to perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 2: Compound Stability and Storage.
-
Troubleshooting Step: Ensure that the this compound stock solution is properly stored. It is generally recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from the stock solution. Unlike its parent compound I3C, this compound does not self-condense and is relatively stable.[2][6]
-
-
Possible Cause 3: Experimental Assay Issues.
-
Troubleshooting Step: Verify the validity of your cell viability or proliferation assay (e.g., MTT, XTT, [3H]thymidine incorporation). Include appropriate positive and negative controls to ensure the assay is performing correctly. For instance, a known cytotoxic agent can be used as a positive control.
-
-
Possible Cause 4: Incorrect Dosage Calculation.
-
Troubleshooting Step: Double-check all calculations for preparing serial dilutions from the stock solution. Errors in dilution can lead to significantly lower concentrations being tested than intended.
-
Problem 2: I am observing high variability between replicate wells in my dose-response experiment.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension and uniform seeding of cells in all wells of the microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Troubleshooting Step: "Edge effects," where wells on the periphery of the plate show different results due to evaporation or temperature gradients, can be a source of variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS.
-
-
Possible Cause 3: Incomplete Dissolving of this compound.
-
Troubleshooting Step: Ensure that the this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitates of the compound will lead to inconsistent concentrations across wells.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 0.05 | [1] |
| MDA-MB-231 | Breast Cancer (ER-) | ~0.2 (for >90% inhibition) | [1] |
| G361 | Melanoma (BRAF-V600E) | < 20 (for ~90% inhibition) | [4] |
| DM738 | Melanoma (BRAF-V600E) | < 20 (for ~90% inhibition) | [4] |
| SK-MEL-2 | Melanoma (Wild-type BRAF) | < 20 (for significant inhibition) | [4] |
Experimental Protocols
1. Cell Viability/Proliferation Assay ([3H]Thymidine Incorporation)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Radiolabeling: Add 1 µCi of [3H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
2. Western Blot Analysis for Cell Cycle Proteins
This protocol is based on the methodology used to assess the effect of this compound on cell cycle components.[1]
-
Cell Lysis: After treating the cells with this compound (e.g., 0.2 µM for 24, 48, and 72 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK6, p21, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: A streamlined workflow for determining the IC50 value of this compound.
Caption: The inhibitory effect of this compound on the Wnt/β-catenin pathway in melanoma.
Caption: Mechanism of this compound-induced G1 cell cycle arrest in breast cancer cells.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer mechanism of action and therapeutic potential of the natural phytochemical Indole-3-Carbinol and its potent synthetic derivative1-benzyl Indole-3-carbinol in Human Melanoma. [escholarship.org]
- 4. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Potency of 1-Benzyl-I3C Through Structural Modifications
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its potency compare to Indole-3-carbinol (B1674136) (I3C)?
A1: this compound is a synthetic derivative of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables.[1][2] Structural modification through the addition of a benzyl (B1604629) group to the indole (B1671886) nitrogen significantly enhances its potency.[2] this compound exhibits approximately a 1000-fold greater potency in suppressing the growth of human breast cancer cells compared to I3C.[1][2]
Q2: What is the primary mechanism of action for this compound's anti-cancer effects?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. In breast cancer cells, it induces a robust G1 cell cycle arrest by down-regulating the expression and activity of G1-acting cell cycle genes like CDK4, Cyclin D1, and CDK6. It also disrupts the interaction of the Sp1 transcription factor with the CDK6 promoter. In melanoma cells, this compound inhibits the Wnt/β-catenin signaling pathway, leading to a downregulation of β-catenin and the master regulator MITF-M.
Q3: Is this compound effective against both estrogen-responsive and estrogen-independent cancer cells?
A3: Yes, this compound has been shown to be effective in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. It is also effective in melanoma cells with a wide range of mutational profiles, including those with wild-type BRAF.
Q4: Can this compound be used in combination with other cancer therapies?
A4: Yes, studies have shown that this compound can act synergistically with other cancer treatments. For instance, it cooperates with tamoxifen (B1202) to more effectively arrest the growth of estrogen-responsive breast cancer cells. In melanoma, combining this compound with the BRAF inhibitor Vemurafenib has shown enhanced anti-proliferative effects in oncogenic BRAF-expressing cells.
Q5: What are the known protein targets of this compound?
A5: In breast cancer cells, human neutrophil elastase has been identified as a target protein for this compound, where it acts as a non-competitive allosteric inhibitor. In melanoma, it has been shown to be a potent inhibitor of the NEDD4-1 ubiquitin ligase.
Troubleshooting Guides
Synthesis of this compound
Q: My synthesis of this compound resulted in a low yield. What are the critical steps to optimize?
A: Low yields can result from incomplete reactions or side product formation. Here are some critical steps to focus on:
-
Benzylation of Indole: Ensure the complete deprotonation of indole by using a strong base like potassium hydroxide (B78521) in DMSO. The reaction should be stirred adequately to ensure proper mixing.
-
Formylation: This step is crucial for introducing the aldehyde group. Monitor the reaction progress carefully using techniques like TLC to avoid over-reaction or decomposition.
-
Reduction to Carbinol: The final reduction step should be carried out under mild conditions to prevent over-reduction or degradation of the product.
-
Purification: Proper purification, for instance by column chromatography, is essential to isolate the pure this compound from any unreacted starting materials or byproducts.
Q: I am observing impurities in my final this compound product. What could be the source?
A: Impurities can arise from several sources:
-
Incomplete Reactions: Unreacted indole, benzyl bromide, or the intermediate aldehyde can be present. Monitor each reaction step to completion.
-
Side Reactions: The reaction conditions might favor the formation of side products. Ensure precise control of temperature and reaction times.
-
Reagent Quality: Use high-purity reagents and solvents to avoid introducing contaminants.
Cell-Based Assays
Q: I am not observing the expected G1 cell cycle arrest in my breast cancer cell line after treatment with this compound. What could be the issue?
A: Several factors could contribute to this:
-
Compound Potency: Verify the concentration and purity of your this compound stock solution. Ensure it has been stored correctly to prevent degradation.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond as expected.
-
Treatment Duration: The induction of G1 arrest is time-dependent. Ensure you are treating the cells for a sufficient duration (e.g., 48-72 hours).
-
Cell Density: Plate cells at an appropriate density. Overly confluent or sparse cultures can affect cell cycle progression.
-
Assay Protocol: Double-check your cell cycle analysis protocol, including fixation, staining, and flow cytometry gating.
Q: My Western blot results for Wnt/β-catenin signaling components in melanoma cells are inconsistent after this compound treatment. How can I improve this?
A: Inconsistent Western blot results can be frustrating. Consider the following:
-
Lysis Buffer and Protocol: Use a lysis buffer that efficiently extracts both cytoplasmic and nuclear proteins to accurately measure levels of components like β-catenin and LEF-1.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading between lanes.
-
Antibody Quality: Validate your primary antibodies to ensure they are specific and provide a strong signal for the proteins of interest.
-
Time Course: The downregulation of Wnt/β-catenin signaling components can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the effect.
-
Positive and Negative Controls: Include appropriate controls to validate your experimental setup.
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound and I3C in Human Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Fold Difference |
| This compound | MCF-7 | 0.05 | ~1000x more potent |
| I3C | MCF-7 | 52 | - |
| This compound | MDA-MB-231 | ~0.2 (for >90% inhibition) | ~1000x more potent |
| I3C | MDA-MB-231 | ~200 (for >90% inhibition) | - |
Data extracted from
Table 2: IC50 Values of this compound and Novel Analogues as NEDD4-1 Enzymatic Inhibitors
| Compound | IC50 (µM) |
| I3C | 284 |
| This compound | 12.3 |
| Compound 2242 | 2.71 |
| Compound 2243 | 7.59 |
Data extracted from
Experimental Protocols
Synthesis of 1-Benzyl-indole-3-carbinol
This protocol is a summary of the synthesis described in the literature.
-
Benzylation of Indole:
-
Add potassium hydroxide to DMSO and stir.
-
Add indole to the mixture and stir.
-
Cool the reaction in an ice bath and add benzyl bromide.
-
Stir the reaction mixture.
-
-
Formylation:
-
Perform a Vilsmeier-Haack formylation on the N-benzylindole to produce 1-benzyl-indole-3-carboxaldehyde.
-
-
Reduction to Carbinol:
-
Reduce the aldehyde using a suitable reducing agent (e.g., sodium borohydride) to yield 1-Benzyl-indole-3-carbinol.
-
-
Purification:
-
Purify the final product using column chromatography.
-
Cell Viability Assay ([3H]Thymidine Incorporation)
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 24-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
[3H]Thymidine Labeling: After 72 hours of treatment, add [3H]thymidine to each well and incubate for 4-6 hours.
-
Harvesting: Wash the cells with PBS, and then lyse the cells.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from the procedure used to study the interaction of Sp1 with the CDK6 promoter.
-
Cell Treatment: Treat MCF-7 cells with 1 µM this compound or vehicle control for 48 hours.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Immunoprecipitate the chromatin with an anti-Sp1 antibody or a control IgG overnight.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
PCR Analysis: Use the purified DNA as a template for PCR with primers specific for the CDK6 promoter region containing the Sp1 binding site.
Visualizations
Caption: Signaling pathway of this compound in human breast cancer cells.
Caption: Wnt/β-catenin signaling inhibition by this compound in melanoma cells.
Caption: General experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
Technical Support Center: Overcoming Resistance to 1-Benzyl-I3C in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. It is a potent small molecule inhibitor with significantly enhanced anti-proliferative and anti-estrogenic properties compared to I3C.[1][2] Its primary mechanisms of action include:
-
Inhibition of Wnt/β-catenin Signaling: this compound disrupts the canonical Wnt signaling pathway, which is often hyperactivated in various cancers. It leads to the downregulation of β-catenin and LEF-1 protein levels and an increase in the levels of GSK-3β and Axin, components of the β-catenin destruction complex.[3]
-
Allosteric Inhibition of Elastase: this compound acts as a non-competitive allosteric inhibitor of elastase, an enzyme implicated in cancer cell proliferation.
-
Inhibition of NEDD4-1 Ubiquitin Ligase Activity: It directly inhibits the enzymatic activity of NEDD4-1, an E3 ubiquitin ligase that is often overexpressed in cancers and has oncogenic properties.[4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in a range of cancer cell lines, including:
-
Melanoma: It is effective in melanoma cells with various mutational profiles, including those with wild-type BRAF, a genotype often resistant to BRAF inhibitors like Vemurafenib.[3][5]
-
Breast Cancer: It shows high potency in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells.[1][2]
Q3: What are the potential mechanisms of resistance to this compound?
While direct studies on resistance to this compound are limited, based on its mechanisms of action, potential resistance mechanisms can be extrapolated from what is known about resistance to Wnt signaling inhibitors and allosteric inhibitors in general. These include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Wnt/β-catenin Pathway: Mutations in downstream components of the Wnt pathway could render the cells less dependent on the upstream signaling that this compound inhibits.
-
Target Protein Modification: Mutations in the allosteric binding site of elastase or the binding site on NEDD4-1 could reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of Wnt signaling, allowing for continued proliferation and survival.
-
Maintenance of Cancer Stem Cells: The Wnt/β-catenin pathway is crucial for the maintenance of cancer stem cells (CSCs). A subpopulation of CSCs may be inherently resistant to this compound and can lead to tumor recurrence.
Troubleshooting Guides
Problem 1: Decreased or loss of sensitivity to this compound in our cancer cell line.
This is a common issue that can arise from either intrinsic or acquired resistance.
Initial Assessment:
-
Confirm Drug Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Determine IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value confirms resistance.
Investigating the Mechanism of Resistance:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Increased Drug Efflux | Perform a Western blot for ABCB1 (P-glycoprotein). | Higher expression of ABCB1 in the resistant cell line compared to the parental line. |
| Conduct a rhodamine 123 efflux assay. | Decreased intracellular accumulation of rhodamine 123 in the resistant cell line. | |
| Altered Wnt Pathway Signaling | Perform a Western blot for total and active (non-phosphorylated) β-catenin, and its downstream targets like c-Myc and Cyclin D1. | Unchanged or increased levels of active β-catenin and its targets in the resistant line upon this compound treatment. |
| Conduct a TCF/LEF luciferase reporter assay. | Resistant cells show less of a decrease in luciferase activity in the presence of this compound compared to parental cells. | |
| Activation of Bypass Pathways | Perform a phospho-kinase array or RNA sequencing. | Identification of upregulated pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in the resistant cell line. |
Table 1: Example IC50 Values for Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| Melanoma (SK-MEL-2) | 0.5 | 15 | 30 |
| Breast Cancer (MDA-MB-231) | 0.05 | 2.5 | 50 |
| (RI = IC50 of resistant line / IC50 of parental line) |
Problem 2: How to overcome observed resistance to this compound?
Based on the identified mechanism of resistance, several strategies can be employed.
Strategies to Overcome Resistance:
| Resistance Mechanism | Proposed Strategy | Rationale |
| Increased Drug Efflux (High ABCB1) | Combination Therapy: Co-administer this compound with an ABCB1 inhibitor (e.g., Verapamil, Elacridar). | ABCB1 inhibitors will block the efflux pump, increasing the intracellular concentration of this compound.[6] |
| Altered Wnt Pathway Signaling | Combination Therapy: Combine this compound with a downstream Wnt pathway inhibitor (e.g., a TCF/β-catenin interaction inhibitor). | This dual-pronged attack on the Wnt pathway at different levels may overcome resistance. |
| Activation of Bypass Pathways | Combination Therapy: Co-treat with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is activated). | Simultaneously blocking both the primary target and the compensatory pathway can restore sensitivity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines (parental and resistant)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Western Blot for Wnt Signaling Proteins
This protocol is for assessing the protein levels of β-catenin and GSK3β.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK3β, anti-GSK3β, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium (as a positive control)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with Wnt3a conditioned medium to activate the pathway, along with different concentrations of this compound.
-
Lyse the cells after 24-48 hours of treatment.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Caption: Wnt pathway inhibition by this compound.
Caption: Workflow for investigating resistance.
Caption: Mechanisms of acquired resistance.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Best practices for storing and handling 1-Benzyl-I3C to prevent degradation
This technical support center provides best practices for the storage and handling of 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C) to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dark, and dry environment. Specific recommendations are summarized in the table below.
Q2: How should I store this compound once it is in solution?
A2: Storing this compound in solution for extended periods is generally not recommended without specific stability studies in your solvent system. For short-term storage, refrigerate at 2-8°C. For longer-term storage, it is best to prepare aliquots and store them at -80°C for up to one year to minimize degradation from freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light or air?
A3: Yes, similar to other indole (B1671886) derivatives, this compound can be sensitive to light and oxidation.[2] To prevent photodegradation and oxidation, store the compound in a tightly sealed, amber vial or other light-resistant container.[2] For maximum stability, especially for long-term storage, storing under an inert atmosphere like argon or nitrogen is recommended.[2]
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound powder may manifest as a change in color, such as turning from white or off-white to yellow or brown.[2] Other signs can include changes in texture or the presence of an unusual odor.[2] In solution, degradation might be indicated by a color change or the formation of a precipitate.[2] Analytical methods like HPLC are the most reliable way to confirm purity and detect degradation products.[2]
Q5: How is this compound's stability different from its parent compound, Indole-3-Carbinol (B1674136) (I3C)?
A5: this compound was specifically designed to be more stable than I3C.[3] The bulky benzyl (B1604629) group at the 1-position of the indole ring provides steric hindrance that prevents the self-condensation and oligomerization that I3C readily undergoes in acidic conditions.[3][4] This increased stability means its biological effects are not dependent on conversion to other derivatives like DIM (3,3'-Diindolylmethane).[3]
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Solid/Powder | ||
| Temperature | -20°C[1] | Minimizes thermal degradation for long-term stability (up to 3 years).[1] |
| Light | Store in the dark (e.g., amber vial)[2] | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; inert gas (Argon, Nitrogen) for long-term storage[2] | Minimizes oxidation. |
| Humidity | Store in a dry environment/desiccator | Prevents hydrolysis. |
| In Solvent | ||
| Temperature | -80°C (up to 1 year)[1] | Preserves stability in solution. |
| Container | Tightly sealed vials | Prevents solvent evaporation and contamination. |
| Handling | Prepare aliquots | Avoids repeated freeze-thaw cycles. |
Troubleshooting Guides
Problem: The this compound powder is not dissolving as expected, or a precipitate has formed in my freshly made stock solution.
-
Possible Cause: The compound may have degraded into less soluble byproducts due to improper storage (exposure to moisture, light, or high temperatures).[2]
-
Troubleshooting Steps:
-
Confirm the recommended solvent and concentration for your experiment. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for preparing stock solutions.[3]
-
Attempt to dissolve a small amount of a new, properly stored vial of the compound to verify its expected solubility.
-
If the new compound dissolves correctly, your original stock has likely degraded. Discard the degraded stock.
-
Always prepare fresh stock solutions for critical experiments. If you must store solutions, use the recommended conditions (-80°C in aliquots) and minimize the storage duration.[1]
-
Problem: My HPLC/LC-MS analysis shows reduced purity or unexpected peaks for a new vial of this compound.
-
Possible Cause: The compound may have undergone gradual degradation during shipping or suboptimal storage.
-
Troubleshooting Steps:
-
Review the supplier's certificate of analysis (CoA) to confirm the initial purity.
-
Quantify the level of impurities. If they are significant, the lot may need to be replaced.
-
Implement stricter storage protocols immediately, including refrigeration/freezing and protection from light and air.[2]
-
Problem: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent results can arise from the degradation of this compound in your stock solution or even in the cell culture media during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always use a freshly prepared stock solution of this compound in DMSO for each experiment.
-
Evaluate Stability in Media: this compound is significantly more stable than I3C in neutral or slightly acidic pH, but its stability can still be time and media-dependent.[3] Consider the duration of your experiment and how long the compound will be incubated with the cells.
-
Consistent Handling: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, as high concentrations can have independent effects on cells.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture onto the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder (Molecular Weight: 237.3 g/mol ). For example, weigh 2.37 mg to make 1 mL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.
-
Storage:
-
For immediate use, proceed with dilutions.
-
For long-term storage, dispense the stock solution into single-use aliquots in light-protected vials and store at -80°C.[1]
-
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general workflow for treating adherent cancer cells with this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Signaling Pathways and Quantitative Data
This compound exerts its anti-proliferative effects through multiple mechanisms, including the inhibition of the Wnt/β-catenin signaling pathway.
Inhibition of Wnt/β-Catenin Signaling by this compound
This compound has been shown to disrupt Wnt/β-catenin signaling at or upstream of the LRP6 co-receptor.[4] This leads to the stabilization of the β-catenin destruction complex (containing Axin and GSK-3β), promoting β-catenin phosphorylation and subsequent degradation. The resulting decrease in nuclear β-catenin and its transcriptional co-factor LEF-1 leads to reduced expression of target genes like MITF-M, a key regulator in melanoma proliferation.[4][5]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Comparative Stability and Potency Data
The enhanced stability and lipophilic properties of this compound contribute to its significantly increased potency compared to I3C.[5][6]
Table 1: Stability of this compound vs. I3C in Solution [3]
| pH | Compound | Stability Outcome |
| pH 2 | I3C & this compound | Both decompose within minutes. |
| pH 4 | I3C | Completely disappears after 2.5 hours. |
| This compound | Stable for at least 12 hours before decomposing. | |
| pH 5.5 | I3C | Completely decomposes within 3 days. |
| This compound | Significant amount remains after 10 days. |
Table 2: Comparative In Vitro Potency
| Assay | Cell Line | IC₅₀ (this compound) | IC₅₀ (I3C) | Potency Increase | Reference |
| Anti-Proliferation | MCF-7 (Breast Cancer) | 0.05 µM | 52 µM | ~1000-fold | [3] |
| NEDD4-1 Inhibition | In Vitro Assay | 12.3 µM | 284 µM | ~23-fold | [7] |
References
- 1. This compound | NEDD4-1 inhibitor | antiproliferation | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting cell culture conditions for reproducible 1-Benzyl-I3C results
Welcome to the technical support center for 1-Benzyl-I3C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reproducible experimental results with this potent Wnt/β-catenin signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 1-Benzyl-indole-3-carbinol (this compound) is a synthetic analog of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. It is significantly more potent than I3C in its anti-proliferative effects.[1][2][3] The primary mechanism of action of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway.[4][5] It acts at or upstream of the Wnt co-receptor LRP6, leading to the downregulation of β-catenin and its downstream target genes, such as MITF-M in melanoma cells.
Q2: What are the key signaling pathways affected by this compound?
A2: Besides the Wnt/β-catenin pathway, this compound has been shown to influence other critical signaling cascades in cancer cells. In breast cancer cells, it can down-regulate the expression of estrogen receptor-alpha (ERα) and disrupt the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter. It also acts as a non-competitive allosteric inhibitor of elastase, which can uncouple cell cycle arrest from apoptotic signaling. Additionally, this compound is a potent inhibitor of the NEDD4-1 ubiquitin ligase.
Q3: What is a typical effective concentration and treatment duration for this compound in cell culture?
A3: The effective concentration and treatment duration of this compound are highly cell-line dependent. It is always recommended to perform a dose-response study to determine the optimal conditions for your specific cell line. However, published studies provide a general range. For example, in melanoma cell lines, an optimal concentration of 20 µM for 48-72 hours is often used to observe anti-proliferative effects and Wnt/β-catenin signaling inhibition. In human breast cancer cells, this compound shows anti-proliferative effects at much lower concentrations, around 0.2 µM.
Q4: How should I prepare and store this compound solutions?
A4: this compound is more stable than its parent compound, I3C. However, for consistent and reproducible results, proper handling is crucial. It should be dissolved in a high-purity solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) and a vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can have synergistic or additive effects when combined with other anti-cancer drugs. For instance, in oncogenic BRAF-expressing melanoma cells, combining this compound with the BRAF inhibitor Vemurafenib results in strong anti-proliferative effects. In estrogen-responsive breast cancer cells, this compound acts with tamoxifen (B1202) to more effectively arrest cell growth.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no biological effect observed | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line. | Perform a dose-response experiment (e.g., a cell viability assay like MTT or CCK-8) to determine the IC50 value for your cell line. Test a range of concentrations around the published effective doses. |
| 2. Compound Instability/Degradation: Although more stable than I3C, this compound can still degrade if not stored or handled properly. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the stock solution and working solutions from light. | |
| 3. Cell Line Resistance: The target signaling pathway (e.g., Wnt/β-catenin) may not be active or critical for proliferation in your chosen cell line. | Verify the expression and activity of key components of the target pathway in your cell line (e.g., β-catenin, LRP6) via Western blot or other methods. Consider using a cell line known to be sensitive to Wnt pathway inhibitors. | |
| 4. Incorrect Solvent or High Solvent Concentration: The solvent (e.g., DMSO) itself can have cytotoxic effects at high concentrations. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%) and include a vehicle-only control in all experiments. | |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension before seeding and use a consistent seeding density. Allow cells to adhere and distribute evenly before adding the treatment. |
| 2. Edge Effects in Culture Plates: Wells on the edge of the plate can experience different environmental conditions (e.g., evaporation), leading to variability. | Avoid using the outer wells of the culture plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| 3. Inconsistent Treatment Application: Pipetting errors can lead to variations in the final concentration of this compound in each well. | Use calibrated pipettes and ensure thorough but gentle mixing of the compound in the medium before and after adding it to the cells. | |
| Unexpected Cell Morphology or Toxicity | 1. Off-Target Effects: At very high concentrations, this compound may induce non-specific toxicity. | Re-evaluate the effective concentration and consider using a lower dose. Observe cell morphology closely at different time points. |
| 2. Contamination: Bacterial or fungal contamination can cause unexpected cellular responses. | Regularly check cell cultures for any signs of contamination. Practice good aseptic technique. |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound in melanoma cells.
-
Cell Seeding: Seed melanoma cells (e.g., G361, DM738) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Wnt/β-catenin Signaling Components
This protocol is based on methods used to assess the effect of this compound on Wnt/β-catenin pathway proteins.
-
Cell Lysis: After treating cells with this compound (e.g., 20 µM for 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, LRP6, GSK-3β, Axin, and a loading control (e.g., HSP90 or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Table 1: Effect of this compound on Melanoma Cell Proliferation
| Cell Line | IC50 (µM) after 48h | G1 Cell Cycle Arrest |
| G361 (BRAF V600E) | ~10 | Yes |
| DM738 (BRAF V600E) | ~15 | Yes |
| SK-MEL-2 (WT BRAF) | ~20 | Yes |
Data compiled from representative studies. Actual values may vary depending on experimental conditions.
Table 2: Modulation of Wnt/β-catenin Pathway Proteins by this compound (20 µM, 72h)
| Protein | Change in Protein Level (relative to control) |
| LRP6 | Downregulated |
| β-catenin | Downregulated |
| GSK-3β | Upregulated |
| Axin | Upregulated |
Qualitative summary based on Western blot analysis in melanoma cells.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
How to address solubility issues of 1-Benzyl-I3C in culture media
Welcome to the technical support center for 1-Benzyl-Indole-3-Carbinol (1-Benzyl-I3C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges encountered during in vitro experiments, with a primary focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables. It is a potent small molecule inhibitor with anti-proliferative properties in various cancer cell lines. Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression.[1] Additionally, this compound has been identified as an inhibitor of NEDD4-1 ubiquitin ligase and elastase.[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
This is a common issue known as "crashing out" and occurs because this compound is a hydrophobic compound.[4] While it is soluble in an organic solvent like DMSO, its solubility dramatically decreases when the DMSO stock solution is diluted into the aqueous environment of the cell culture medium. The final concentration of DMSO in the medium is often too low to keep the hydrophobic compound dissolved.[5]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: What is a typical working concentration for this compound in cell culture experiments?
The effective concentration of this compound is cell-line dependent. For instance, in breast cancer cell lines like MCF-7 and MDA-MB-231, a significant inhibition of DNA synthesis is observed at concentrations as low as 0.2 µM. In melanoma cell lines, concentrations up to 20 µM have been used. It is crucial to perform a dose-response experiment (e.g., an MTT or CCK-8 assay) to determine the optimal concentration for your specific cell line.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing precipitation of this compound in your cell culture experiments.
Issue: Immediate Precipitation Upon Addition to Culture Media
| Possible Cause | Recommended Solution |
| High Final Concentration: The intended concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. Start with a lower, more soluble concentration for your experiments. |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out. | Employ a serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use culture media that has been pre-warmed to 37°C. |
Issue: Delayed Precipitation After Incubation
| Possible Cause | Recommended Solution |
| Compound Instability: this compound may be less stable at 37°C in the culture medium over extended periods. | While this compound is more stable than its parent compound I3C at neutral pH, long-term stability can be a factor. Prepare fresh this compound-containing media for each experiment, especially for long-term incubations. |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, leading to the formation of insoluble complexes. | Consider reducing the serum concentration if your experimental design permits. Alternatively, test for precipitation in serum-free media to identify if serum is the cause. |
| pH Shifts During Incubation: Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of the compound. | Ensure your culture medium is well-buffered and monitor the pH, especially during long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a DMSO stock solution and diluting it into culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use, light-protected sterile tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Crucial Step (Serial Dilution): To avoid precipitation, do not add the concentrated stock directly to the final volume of media. First, prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed media to get a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration (e.g., 1 mL of the 100 µM intermediate into 9 mL of media for a final concentration of 10 µM).
-
Mix the final working solution by gentle inversion or swirling.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that can be achieved in your specific culture medium without precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium
-
Sterile 96-well plate
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add 100 µL of your complete cell culture medium to each well.
-
Add 1 µL of each DMSO dilution to the corresponding wells. Include a DMSO-only control.
-
Incubate the plate at 37°C.
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration for this compound in your experimental conditions.
Advanced Solubilization Strategies
For particularly challenging solubility issues, the following agents can be considered, but their effects on your specific cell line and assays must be validated.
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations (e.g., 0.1-1%) to increase the solubility of hydrophobic compounds.
-
Cyclodextrins: Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin, can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Quantitative Data
The following table summarizes the anti-proliferative activity of this compound in different breast cancer cell lines.
| Cell Line | Assay | IC50 Value (µM) |
| MCF-7 (Estrogen Responsive) | [³H]Thymidine Incorporation | 0.05 |
| MDA-MB-231 (Estrogen Independent) | [³H]Thymidine Incorporation | >0.2 (Greater than 90% inhibition at 0.2 µM) |
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Simplified Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Simplified Wnt/β-catenin signaling and this compound's inhibitory action.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NEDD4-1 inhibitor | antiproliferation | TargetMol [targetmol.com]
- 3. Target protein interactions of indole-3-carbinol and the highly potent derivative this compound with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing off-target effects of 1-Benzyl-I3C in cellular assays
Welcome to the technical support center for 1-Benzyl-I3C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues in cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target mechanisms of action for this compound?
A1: this compound is a synthetic derivative of Indole-3-carbinol (B1674136) (I3C) with significantly enhanced potency. Its primary on-target effects include:
-
Inhibition of Wnt/β-catenin Signaling: In melanoma cells, this compound disrupts the canonical Wnt/β-catenin pathway, leading to the downregulation of β-catenin and its downstream target, microphthalmia-associated transcription factor isoform-M (MITF-M).[1]
-
Anti-proliferative Effects in Breast Cancer: It potently inhibits the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells by inducing a G1 cell cycle arrest.[2]
-
Inhibition of NEDD4-1 Ubiquitin Ligase: this compound directly inhibits the enzymatic activity of NEDD4-1, a protein often overexpressed in cancers.[3]
-
Inhibition of Elastase: Similar to its parent compound, this compound acts as a non-competitive allosteric inhibitor of human neutrophil elastase.
Q2: What are the potential off-target effects of this compound that I should be aware of?
A2: While a comprehensive off-target profile for this compound is not publicly available, based on the known activities of its parent compound, Indole-3-carbinol (I3C), researchers should be aware of the following potential off-target effects:[4]
-
Aryl Hydrocarbon Receptor (AhR) Activation: I3C is a known agonist of AhR.[5] Activation of AhR can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which may alter the metabolism of other compounds in your experimental system. It is plausible that this compound also interacts with AhR.
-
Modulation of Estrogen Receptor (ERα) Signaling: In ER+ breast cancer cells, this compound has been shown to downregulate the production of ERα protein. This effect is likely mediated through an AhR-dependent ubiquitination and proteasomal degradation pathway, similar to that observed with I3C. This can lead to anti-proliferative effects that are independent of your intended target in ER+ cells.
Q3: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
Off-Target Signaling: The compound might be affecting survival pathways in your cells through unintended targets.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.
-
Compound Instability: While this compound is more stable than I3C, assess its stability in your specific cell culture medium over the time course of your experiment.
Q4: My results are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results are a common challenge in cell-based assays. Consider the following:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health. Stressed or overly confluent cells can respond differently to treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Protocol: Strictly adhere to a standardized protocol for cell seeding, treatment, and assay readout to minimize variability.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outer wells for critical experimental samples.
Troubleshooting Guides
Problem 1: Unexpected Anti-proliferative Effect in ER+ Cell Lines
-
Symptom: You observe a potent anti-proliferative effect in an ER+ cell line that is not your primary model for the intended target of this compound.
-
Potential Cause: The observed effect may be due to the off-target degradation of ERα, mediated by AhR activation.
-
Troubleshooting Workflow:
-
Confirm ERα Downregulation: Perform a western blot to assess ERα protein levels in your treated cells compared to a vehicle control. A significant decrease in ERα would support this off-target mechanism.
-
Use an AhR Antagonist: Co-treat your cells with this compound and a known AhR antagonist (e.g., CH-223191). If the anti-proliferative effect is rescued, it suggests the involvement of the AhR pathway.
-
Use ER- Cells as a Control: Test the effect of this compound on a comparable ER- cell line. The absence of the potent anti-proliferative effect would further indicate an ERα-dependent off-target mechanism in your ER+ cells.
-
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Symptom: The IC50 value of this compound in your cellular assay is significantly higher than its reported biochemical IC50 for the intended target.
-
Potential Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The cells may be actively pumping the compound out.
-
Intracellular Protein Binding: The compound may bind to other cellular components, reducing its free concentration.
-
-
Troubleshooting Steps:
-
Time-Dependent Effects: Perform a time-course experiment to see if the potency increases with longer incubation times.
-
Use of Efflux Pump Inhibitors: If available and appropriate for your experimental system, consider using known inhibitors of common efflux pumps.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended target within the cell.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: On-Target Bioactivity of this compound
| Target/Process | Cell Line/System | Assay | IC50 / Effect | Reference |
| DNA Synthesis Inhibition | MCF-7 (ER+ Breast Cancer) | [³H]Thymidine Incorporation | 0.05 µM | |
| DNA Synthesis Inhibition | MDA-MB-231 (ER- Breast Cancer) | [³H]Thymidine Incorporation | >90% inhibition at 0.2 µM | |
| NEDD4-1 Inhibition | In vitro Ubiquitination Assay | Enzymatic Inhibition | 12.3 µM | |
| Wnt/β-catenin Signaling | Melanoma Cell Lines | Cell Proliferation / G1 Arrest | Dose-dependent |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Type | Effect | Reference |
| Normal Human Epidermal Melanocytes | Non-cancerous | No effect on proliferation or cell cycle |
Note: There is a lack of comprehensive cytotoxicity data for this compound across a broad range of non-cancerous human cell lines.
Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line and establish a dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERα Degradation
Objective: To determine if this compound induces the degradation of ERα protein in ER+ cells.
Materials:
-
ER+ cells (e.g., MCF-7)
-
This compound
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate ER+ cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control. For mechanism validation, a co-treatment with a proteasome inhibitor can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Keep samples on ice to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-ERα antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in ERα protein levels.
Protocol 3: AhR Activation Reporter Assay
Objective: To assess whether this compound can activate the Aryl Hydrocarbon Receptor (AhR).
Materials:
-
A reporter cell line containing a luciferase gene under the control of an AhR-responsive promoter (e.g., DRE-luciferase).
-
This compound
-
A known AhR agonist as a positive control (e.g., TCDD, MeBio).
-
A known AhR antagonist as a negative control (e.g., CH-223191).
-
Cell culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control, a positive control (AhR agonist), and a negative control (AhR antagonist co-treated with agonist).
-
Incubation: Incubate the plate for a sufficient duration to allow for gene expression (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Express the results as fold activation over the vehicle control. A significant increase in luciferase activity indicates AhR activation.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling a Potent Anti-Proliferative Agent: 1-Benzyl-I3C Exhibits Superior Potency to Indole-3-carbinol
For Immediate Release
A comparative analysis of the anti-proliferative activities of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) and its parent compound, Indole-3-carbinol (B1674136) (I3C), reveals a significant enhancement in potency for the synthetic derivative. Experimental data demonstrates that this compound is approximately 1000-fold more effective at inhibiting the growth of human breast cancer cells than I3C. This guide provides a comprehensive overview of the comparative anti-proliferative potency, underlying mechanisms of action, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-Proliferative Potency
The superior anti-proliferative activity of this compound is highlighted by its significantly lower half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | Cell Line | Assay | IC50 Value | Fold Difference | Reference |
| This compound | MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | 0.05 µM | ~1000x more potent | [1] |
| Indole-3-carbinol (I3C) | MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | 52 µM | - | [1] |
| This compound | MDA-MB-231 (Breast Cancer) | DNA Synthesis Inhibition | Effective at ~0.2 µM | ~1000x more potent | [1] |
| Indole-3-carbinol (I3C) | MDA-MB-231 (Breast Cancer) | DNA Synthesis Inhibition | Effective at ~200 µM | - | [1] |
| This compound | Melanoma Cell Lines | NEDD4-1 Enzymatic Inhibition | 12.3 µM | ~23x more potent | [2] |
| Indole-3-carbinol (I3C) | Melanoma Cell Lines | NEDD4-1 Enzymatic Inhibition | 284 µM | - | [2] |
Mechanisms of Action: A Tale of Two Indoles
Both this compound and I3C exert their anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest.[1][3][4] However, the molecular pathways they influence show some distinctions, contributing to the enhanced potency of this compound.
Indole-3-carbinol has been shown to up-regulate the cyclin-dependent kinase (CDK) inhibitors p21 and p27, while down-regulating CDK6.[4] This leads to the inhibition of the G1/S phase transition. I3C also impacts various other signaling pathways, including Akt-NFκB and estrogen receptor (ER) signaling.[5]
This compound also induces a robust G1 cell cycle arrest, affecting the expression and activity of G1-acting cell cycle genes.[1] Notably, in melanoma cells, this compound has been demonstrated to disrupt the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation.[6][7][8] This compound has also been identified as a potent inhibitor of the ubiquitin ligase NEDD4-1, which is overexpressed in several cancers.[2][9]
Experimental Protocols
Detailed methodologies for key anti-proliferative assays are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells to be tested
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds (this compound or I3C) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
Cells to be tested
-
Complete culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Peroxidase-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the test compounds for the desired period.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for BrdU incorporation.
-
Remove the labeling solution and fix the cells with the fixing/denaturing solution.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the peroxidase-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add the substrate solution. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Cells to be tested
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
After the incubation period, wash the wells with PBS and fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Conclusion
The synthetic indole (B1671886) derivative, this compound, demonstrates a markedly superior anti-proliferative potency compared to its natural precursor, Indole-3-carbinol. This enhanced activity is attributed to its distinct interactions with key cellular signaling pathways involved in cell cycle regulation and oncogenesis. The provided data and experimental protocols offer a valuable resource for the scientific community to further investigate the therapeutic potential of this compound in cancer research and drug development.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
- 8. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Benzyl-I3C and Tamoxifen in Breast Cancer Cells
For Immediate Release
This guide provides a detailed comparative analysis of two prominent compounds in breast cancer research: 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) and Tamoxifen. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and experimental protocols based on available preclinical data.
Introduction
Breast cancer remains a significant global health concern, with ongoing research focused on developing more effective and targeted therapies. Among the compounds under investigation, this compound, a potent derivative of indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables, has emerged as a promising anti-proliferative agent. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer for decades. This guide offers a side-by-side comparison of these two molecules, summarizing their effects on breast cancer cells to aid in future research and development efforts.
Mechanism of Action
This compound: This synthetic derivative of I3C exhibits significantly enhanced anti-proliferative and anti-estrogenic properties compared to its parent compound.[1] Its primary mechanism involves the induction of a G1 cell cycle arrest in both ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer cells.[1] Mechanistically, this compound disrupts the interaction of the Sp1 transcription factor with the promoter of cyclin-dependent kinase 6 (CDK6), a key regulator of the G1 phase of the cell cycle.[1] Furthermore, in ER+ cells, it downregulates the production of the estrogen receptor-alpha (ERα) protein.[1]
Tamoxifen: As a SERM, Tamoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to ERα.[2][3] In ER+ breast cancer cells, this blockade prevents estrogen from stimulating cell proliferation.[2][3] Tamoxifen is known to induce a G0/G1 phase cell cycle arrest and promote apoptosis.[4] Its pro-apoptotic effects are multifaceted, involving both ER-dependent and independent pathways, and can include the modulation of various signaling proteins such as protein kinase C (PKC) and transforming growth factor-beta (TGF-β).[4]
Data Presentation
Table 1: Comparative Cytotoxicity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (ER+) | ~0.05 µM | [1] |
| This compound | MDA-MB-231 (ER-) | Not specified, but effective at ~0.2 µM | [1] |
| Tamoxifen | MCF-7 (ER+) | 4.506 µg/mL (~12.1 µM) | [5] |
Note: IC50 values for Tamoxifen can vary between studies and experimental conditions.
Table 2: Comparative Effects on Cell Cycle Distribution in MCF-7 Cells
| Treatment (48 hours) | % of Cells in G1 Phase | Reference |
| Control (DMSO) | Not specified | |
| 1 µM Tamoxifen | Increased G1 population | [1] |
| 0.05 µM this compound | Increased G1 population | [1] |
| 1 µM Tamoxifen + 0.05 µM this compound | More effective induction of G1 arrest than either compound alone | [1] |
Table 3: Comparative Effects on Apoptosis in MCF-7 Cells
| Treatment | % of Apoptotic Cells (Early + Late) | Reference |
| Control (Untreated) | 0.045% | [2] |
| 250 µM Tamoxifen (48 hours) | 45.7% | [2] |
| This compound | Induces apoptosis, but direct comparative quantitative data is not available in the reviewed literature. | [6] |
Note: The high concentration of Tamoxifen used in this study was to determine the LC50 for apoptosis induction.
Signaling Pathways and Molecular Interactions
This compound Signaling Pathway
This compound primarily targets the cell cycle machinery. By disrupting the Sp1-CDK6 axis, it leads to a downstream cascade that results in G1 arrest. Its ability to downregulate ERα provides a distinct anti-estrogenic mechanism compared to Tamoxifen.
Caption: this compound induced G1 cell cycle arrest pathway.
Tamoxifen Signaling Pathway
Tamoxifen's mechanism is centered on its interaction with the estrogen receptor. By competitively binding to ERα, it blocks the proliferative signals of estrogen. This leads to cell cycle arrest and can trigger apoptosis through various downstream pathways, including the modulation of pro- and anti-apoptotic proteins.
References
- 1. Indole-3-carbinol (I3C) induces apoptosis in tumorigenic but not in nontumorigenic breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzyl-I3C and Vemurafenib for the Treatment of BRAF-Mutant Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two therapeutic agents, 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) and Vemurafenib (B611658), in the context of BRAF-mutant melanoma. We will delve into their distinct mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for the key assays cited.
Introduction
Malignant melanoma is an aggressive form of skin cancer, with approximately 50% of cases harboring activating mutations in the BRAF gene, most commonly the V600E substitution. This has led to the development of targeted therapies such as Vemurafenib, a selective inhibitor of the BRAF V600E kinase. While Vemurafenib has shown significant clinical efficacy, challenges such as acquired resistance and lack of efficacy in BRAF wild-type melanoma persist.[1][2]
This compound, a synthetic derivative of indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables, has emerged as a promising anti-cancer agent with a distinct mechanism of action.[3] Unlike Vemurafenib, this compound targets the Wnt/β-catenin signaling pathway, a critical pathway in melanoma development and progression.[3] Notably, this compound has demonstrated efficacy in a broader range of melanoma cells, including those with wild-type BRAF, and has shown cooperative anti-proliferative effects when combined with Vemurafenib.[3] This guide aims to provide a detailed comparison to inform further research and drug development efforts.
Mechanism of Action
The anti-melanoma activity of Vemurafenib and this compound stems from their ability to inhibit distinct oncogenic signaling pathways.
Vemurafenib: Targeting the MAPK Pathway
Vemurafenib is a potent and selective inhibitor of the BRAF V600E kinase. In BRAF-mutant melanoma, the constitutively active BRAF V600E protein drives cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling cascade. Vemurafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and subsequently blocking downstream signaling through MEK and ERK. This leads to cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.
This compound: Targeting the Wnt/β-catenin Pathway
This compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in a significant subset of melanomas. The mechanism of this compound involves the disruption of Wnt signaling at or upstream of the Wnt co-receptor LRP6. This leads to the stabilization of the β-catenin destruction complex (composed of Axin, APC, GSK-3β, and CK1α), promoting the phosphorylation and subsequent degradation of β-catenin. Reduced nuclear β-catenin levels result in decreased transcription of target genes, including the master regulator of melanocyte development, MITF-M (microphthalmia-associated transcription factor isoform-M), which is crucial for melanoma cell proliferation.
Comparative Efficacy
In Vitro Studies
Cell Viability and Proliferation
| Compound | Cell Line | BRAF Status | IC50 | Reference |
| Vemurafenib | A375 | V600E | ~1 µM | |
| SK-Mel-28 | V600E | ~2 µM | ||
| M229 | V600E | 0.5 µM | ||
| M233 | V600E | 15 µM | ||
| This compound | G361 | V600E | Not specified, but potent inhibition at 20 µM | |
| DM738 | V600E | Not specified, but potent inhibition at 20 µM | ||
| SK-MEL-2 | Wild-type | Not specified, but potent inhibition at 20 µM |
Effects on Cell Cycle and Apoptosis
| Compound | Effect | Mechanism | Cell Lines | Reference |
| Vemurafenib | G1 cell cycle arrest, Apoptosis | Inhibition of MAPK pathway, induction of intrinsic mitochondrial apoptosis and ER stress. | BRAF V600E mutant melanoma cells | |
| This compound | G1 cell cycle arrest, Apoptosis | Disruption of Wnt/β-catenin signaling, downregulation of MITF-M. | G361, DM738, SK-MEL-2 |
Combination of this compound and Vemurafenib
In oncogenic BRAF-expressing melanoma cells, the combination of this compound and Vemurafenib has been shown to have strong, cooperative anti-proliferative effects. This suggests that simultaneously targeting two distinct and critical signaling pathways could be a promising strategy to enhance therapeutic efficacy and potentially overcome resistance.
In Vivo Studies
| Compound | Model | Treatment | Results | Reference |
| This compound | Melanoma cell-derived tumor xenografts | Not specified | Disrupted canonical Wnt signaling, downregulated β-catenin and LEF-1 protein levels, increased levels of GSK-3β and Axin. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation (CCK-8) Assay
This assay is used to determine cell viability and proliferation in response to treatment with this compound and/or Vemurafenib.
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-Mel-28, G361) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound and Vemurafenib in culture medium. Add 10 µL of the respective drug solutions to the wells. For combination studies, add both drugs at various concentrations. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Melanoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound and Vemurafenib in a living organism.
-
Cell Preparation: Culture human melanoma cells (e.g., G361) to 80% confluency. Harvest and resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (width^2 x length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound, Vemurafenib, and combination therapy. Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and process them for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of the treatments on the target signaling pathways.
TOP FLASH Assay
This reporter assay is used to specifically measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Seeding and Transfection: Seed melanoma cells in a 24-well plate. Co-transfect the cells with the TOP-Flash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. A FOP-Flash plasmid with mutated TCF/LEF sites can be used as a negative control.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOP-Flash/Renilla ratio in this compound-treated cells compared to control cells indicates inhibition of Wnt/β-catenin signaling.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the association of specific proteins (e.g., TCF/LEF transcription factors) with specific genomic regions (e.g., the MITF-M promoter).
-
Cross-linking: Treat melanoma cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-LEF-1). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the target genomic region (e.g., the MITF-M promoter). A decrease in the amount of immunoprecipitated promoter DNA in this compound-treated cells would indicate that the compound disrupts the binding of the transcription factor to the promoter.
Conclusion
This compound and Vemurafenib represent two distinct therapeutic strategies for BRAF-mutant melanoma, targeting the Wnt/β-catenin and MAPK pathways, respectively. Vemurafenib has demonstrated significant clinical success as a targeted therapy for BRAF-mutant melanoma. However, its efficacy is limited to this patient population, and the development of resistance is a major clinical challenge.
This compound presents a novel approach with a broader spectrum of activity, inhibiting the proliferation of both BRAF-mutant and BRAF wild-type melanoma cells. This suggests its potential as a monotherapy in a wider patient population or in cases where BRAF inhibitors are ineffective. Furthermore, the cooperative anti-proliferative effects observed when this compound is combined with Vemurafenib are particularly compelling. This dual-pathway inhibition strategy holds the potential to enhance therapeutic efficacy, delay or prevent the onset of resistance, and ultimately improve patient outcomes.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a single agent and in combination with existing targeted therapies like Vemurafenib. The detailed experimental protocols provided in this guide should facilitate such future research endeavors.
References
- 1. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved survival with vemurafenib in melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-I3C: A Potent Inhibitor of Both Estrogen-Responsive and -Independent Breast Cancer Growth
A comprehensive analysis of the synthetic indole-3-carbinol (B1674136) derivative, 1-Benzyl-I3C, reveals its potent anti-proliferative effects across different breast cancer subtypes. This guide provides a detailed comparison of its efficacy in estrogen-responsive (ER+) and estrogen-independent (ER-) breast cancer cells, supported by experimental data and methodologies for researchers and drug development professionals.
This compound, a synthetic analog of the naturally occurring Indole-3-carbinol (I3C) found in cruciferous vegetables, has demonstrated significantly enhanced potency in inhibiting the growth of human breast cancer cells.[1][2] This enhanced activity is observed in both estrogen-responsive cell lines, such as MCF-7, which are dependent on estrogen for growth, and estrogen-independent cell lines, like MDA-MB-231, which lack the estrogen receptor alpha (ERα).[1]
Comparative Efficacy: Estrogen-Responsive vs. Estrogen-Independent Cells
Experimental data consistently shows that this compound is a powerful inhibitor of DNA synthesis and cell proliferation in both MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer cell lines.[1] Notably, the concentration required for a 50% inhibition of cell growth (IC50) is remarkably similar for both cell types, indicating a mechanism of action that is not solely reliant on the estrogen receptor pathway.
Table 1: Comparative IC50 Values of I3C and this compound
| Compound | Cell Line | Estrogen Receptor Status | IC50 (µM) |
| Indole-3-carbinol (I3C) | MCF-7 | ER+ | ~52 |
| This compound | MCF-7 | ER+ | ~0.05 |
| Indole-3-carbinol (I3C) | MDA-MB-231 | ER- | ~52 |
| This compound | MDA-MB-231 | ER- | ~0.05 |
The data clearly illustrates that this compound is approximately 1000-fold more potent than its parent compound, I3C, in both cell lines.[1][2] A significant inhibition of DNA synthesis (over 90%) is achieved at a concentration of approximately 0.2 µM for this compound in both MCF-7 and MDA-MB-231 cells.[1]
Mechanism of Action: A Dual Approach
The anti-proliferative effects of this compound are primarily attributed to its ability to induce a robust G1 phase cell cycle arrest in both ER+ and ER- breast cancer cells.[1][2] This is achieved through the disruption of the Sp1 transcription factor's interaction with the promoter of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the G1 phase of the cell cycle.[1]
References
Cross-validation of 1-Benzyl-I3C's effect on Wnt signaling using different melanoma cell lines
A Comparative Analysis for Researchers and Drug Development Professionals
The synthetic indolecarbinol, 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway in human melanoma cells.[1][2][3] This guide provides a comparative analysis of its effects across different melanoma cell lines, supported by experimental data, to offer a clear perspective on its potential as a therapeutic agent. Notably, this compound demonstrates efficacy in inhibiting melanoma cell proliferation irrespective of their BRAF mutational status, a significant advantage over its parent compound, indole-3-carbinol (B1674136) (I3C), which is primarily effective in BRAF-mutant cells.[1][3]
Comparative Efficacy of this compound on Melanoma Cell Proliferation
This compound has been shown to effectively inhibit the proliferation of melanoma cell lines with varying mutational profiles. The anti-proliferative effects have been observed in both BRAF-V600E mutant lines (G361 and DM738) and a BRAF wild-type line (SK-MEL-2).
| Cell Line | BRAF Mutational Status | Key Observations |
| G361 | V600E | Highly sensitive to the anti-proliferative effects of this compound. |
| DM738 | V600E | Shows significant inhibition of proliferation in response to this compound. |
| SK-MEL-2 | Wild-Type | Effectively inhibited by this compound, unlike its resistance to I3C and Vemurafenib. |
Mechanism of Action: Disruption of the Canonical Wnt/β-catenin Signaling Pathway
This compound exerts its anti-proliferative effects by disrupting the canonical Wnt/β-catenin signaling pathway. This is achieved by modulating the levels of key proteins in the pathway, leading to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of target genes like the microphthalmia-associated transcription factor (MITF-M), a master regulator in melanoma.
Impact on Wnt Signaling Components
Treatment of melanoma cells with this compound leads to a significant alteration in the protein levels of crucial Wnt pathway components.
| Protein | Function in Wnt Pathway | Effect of this compound Treatment | Cell Lines Tested |
| LRP6 (phosphorylated) | Wnt co-receptor (active form) | Downregulation | G361, DM738, SK-MEL-2 |
| Axin | Component of β-catenin destruction complex | Increased levels | G361, DM738, SK-MEL-2 |
| GSK-3β | Kinase in β-catenin destruction complex | Increased levels | G361, DM738, SK-MEL-2 |
| β-catenin | Central mediator, translocates to nucleus | Downregulation | G361, DM738, SK-MEL-2 |
| LEF-1 | Transcription factor, partners with β-catenin | Downregulation | G361, DM738, SK-MEL-2 |
Visualizing the Mechanism and Experimental Approach
To better understand the mechanism of action and the experimental validation process, the following diagrams illustrate the Wnt signaling pathway targeted by this compound and a typical experimental workflow.
References
- 1. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/&bgr-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M | Semantic Scholar [semanticscholar.org]
Unveiling the Cell Cycle Gatekeepers: A Comparative Analysis of 1-Benzyl-I3C and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel therapeutic compounds is paramount. 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), a potent derivative of Indole-3-carbinol (B1674136) (I3C), has emerged as a promising inhibitor of cancer cell proliferation by inducing a G1 phase cell cycle arrest. This guide provides a comprehensive comparison of the downstream targets of this compound with its parent compound, I3C, and clinically approved CDK4/6 inhibitors, supported by experimental data to delineate their mechanisms of action.
Mechanism of Action: Targeting the G1/S Transition
This compound exerts its anti-proliferative effects by modulating key regulators of the G1 phase of the cell cycle, ultimately preventing cells from entering the S phase (DNA synthesis). Its primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), master regulators of cell cycle progression.
Downstream Targets of this compound
Experimental evidence from studies on human breast and melanoma cancer cell lines has identified several key downstream targets of this compound:
-
Cyclin-Dependent Kinases (CDKs) and Cyclins: this compound significantly down-regulates the protein levels of CDK2, CDK4, and CDK6, as well as Cyclin D1.[1] This reduction in the catalytic engines of the cell cycle machinery is a cornerstone of its inhibitory effect.
-
CDK Inhibitors (CKIs): The compound enhances the expression of CDK inhibitors, including p15, p21, and p27.[1] These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK-cyclin complexes.
-
Enzymatic Activity of CDKs: Beyond reducing their protein levels, this compound also directly inhibits the kinase activity of CDK2 and CDK4, further crippling the cell's ability to progress through G1.[1]
-
Sp1 Transcription Factor: A key mechanism for the downregulation of CDK6 is the disruption of the binding of the Sp1 transcription factor to the CDK6 promoter by this compound. This leads to a decrease in both CDK6 messenger RNA (mRNA) and protein levels.[1]
-
Retinoblastoma Protein (Rb): The culmination of these effects is the hypophosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
-
Wnt/β-catenin Signaling (in Melanoma): In melanoma cells, this compound has been shown to disrupt the Wnt/β-catenin signaling pathway, which contributes to the downregulation of the cell cycle regulator CDK2.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative effects of this compound and its parent compound, I3C, on key cell cycle regulatory proteins in MCF-7 human breast cancer cells. It is important to note that this compound exhibits significantly higher potency, achieving its effects at much lower concentrations than I3C.
Table 1: Effect of this compound on Cell Cycle Protein Expression in MCF-7 Cells
| Protein | Change Relative to Control | Treatment Concentration | Duration |
| p21 | ~50% Increase | 0.2 µM | 72 hours |
| p27 | ~50% Increase | 0.2 µM | 72 hours |
| CDK4 | Strong Down-regulation | 0.2 µM | 72 hours |
| Cyclin D1 | Strong Down-regulation | 0.2 µM | 72 hours |
| CDK6 | Strong Down-regulation | 0.2 µM | 72 hours |
Data extracted from studies on MCF-7 human breast cancer cells. The term "Strong Down-regulation" indicates a significant decrease as observed in Western blot analysis, though a precise percentage was not always provided in the source material.[1]
Table 2: Comparative IC50 Values for Inhibition of DNA Synthesis
| Compound | Cell Line | IC50 Value |
| This compound | MCF-7 | 0.05 µM |
| Indole-3-carbinol (I3C) | MCF-7 | 52 µM |
| This compound | MDA-MB-231 | ~0.2 µM (for >90% inhibition) |
| Indole-3-carbinol (I3C) | MDA-MB-231 | ~200 µM (for similar inhibition) |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Comparison with Clinically Approved CDK4/6 Inhibitors
While direct head-to-head studies with this compound are limited, a comparison with the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib provides valuable context. These drugs are mainstays in the treatment of HR+/HER2- breast cancer and, like this compound, function by inducing a G1 cell cycle arrest.
Table 3: Mechanistic Comparison of this compound and Approved CDK4/6 Inhibitors
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Primary Targets | CDK2, CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 | CDK4, CDK6 |
| Effect on CDK2 | Down-regulation & Inhibition | Indirectly affected | Indirectly affected | Weak inhibition |
| Effect on Cyclin D1 | Down-regulation | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism |
| Effect on CKIs (p21, p27) | Up-regulation | May increase levels | May increase levels | May increase levels |
| Additional Pathways | Disrupts Sp1-CDK6 promoter interaction, Wnt/β-catenin (melanoma) | Primarily CDK4/6-Rb axis | Primarily CDK4/6-Rb axis | Also inhibits other kinases |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: General workflow for Western blotting to quantify protein expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to elucidate the downstream targets of this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (estrogen-responsive breast cancer), MDA-MB-231 (estrogen-independent breast cancer), and various melanoma cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is typically dissolved in DMSO and added to the culture medium at specified concentrations (e.g., 0.2 µM for MCF-7 and MDA-MB-231) for various time points (e.g., 24, 48, 72 hours). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., CDK2, CDK4, CDK6, Cyclin D1, p21, p27, Rb, phospho-Rb) and a loading control (e.g., actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
In Vitro Kinase Assay
-
Immunoprecipitation: Target kinases (e.g., CDK2, CDK4, CDK6) are immunoprecipitated from cell lysates using specific antibodies.
-
Kinase Reaction: The immunoprecipitated kinase is incubated with a substrate (e.g., GST-Rb) and ATP in a kinase buffer.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected, often by incorporating radiolabeled ATP ([γ-³²P]ATP) and visualizing the phosphorylated substrate by autoradiography after SDS-PAGE, or by using phospho-specific antibodies in a Western blot.
-
Quantification: The level of substrate phosphorylation is quantified to determine the kinase activity.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against the protein of interest (e.g., Sp1) to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., CDK6 promoter) to quantify the amount of DNA that was bound by the protein of interest.
Conclusion
This compound is a highly potent derivative of I3C that effectively induces a G1 cell cycle arrest in cancer cells. Its mechanism of action is multifaceted, involving the downregulation of key CDKs and Cyclin D1, the upregulation of CDK inhibitors, and the disruption of transcriptional regulation of cell cycle genes. While it shares a common endpoint of G1 arrest with clinically approved CDK4/6 inhibitors, its broader impact on multiple CDKs and specific effects on transcription factor activity distinguish its pharmacological profile. The enhanced potency of this compound over its parent compound, I3C, underscores the potential for targeted chemical modifications to improve the therapeutic efficacy of natural products. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
A Comparative Analysis of 1-Benzyl-I3C and Other Synthetic Indole-3-Carbinol Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbinol (B1674136) (I3C), a natural compound found in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers. However, its inherent instability and modest potency have driven the development of synthetic analogs with improved pharmacological properties. This guide provides an objective comparison of the preclinical performance of I3C and its key synthetic analogs, with a particular focus on 1-Benzyl-I3C, a highly potent derivative. We will delve into their comparative efficacy, mechanisms of action through key signaling pathways, and the experimental methodologies used to evaluate their performance.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anti-proliferative efficacy of I3C and its synthetic analogs in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency.
Table 1: Comparison of IC50 Values for I3C and this compound in Breast Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Indole-3-Carbinol (I3C) | MCF-7 (Estrogen Receptor-Positive) | DNA Synthesis Inhibition | 52 | [1] |
| This compound | MCF-7 (Estrogen Receptor-Positive) | DNA Synthesis Inhibition | 0.05 | [1] |
| Indole-3-Carbinol (I3C) | MDA-MB-231 (Triple-Negative) | Growth Inhibition | ~200 | [1] |
| This compound | MDA-MB-231 (Triple-Negative) | DNA Synthesis Inhibition | ~0.2 | [1] |
Table 2: Comparison of IC50 Values for I3C and other Synthetic Analogs in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Indole-3-Carbinol (I3C) | LNCaP (Prostate) | Growth Inhibition | 150 | [2] |
| 3,3'-Diindolylmethane (DIM) | LNCaP (Prostate) | Anti-proliferative (XTT assay) | 50 | |
| Indole-3-Carbinol (I3C) | A375 (Melanoma) | NEDD4-1 Enzymatic Inhibition | 284 | |
| This compound | A375 (Melanoma) | NEDD4-1 Enzymatic Inhibition | 12.3 | |
| Compound 2242 | A375 (Melanoma) | NEDD4-1 Enzymatic Inhibition | 2.71 | |
| Compound 2243 | A375 (Melanoma) | NEDD4-1 Enzymatic Inhibition | 7.59 | |
| N-(indol-3-ylmethyl)-3,3′-diindolylmethane (DIM-1) | A375 (Melanoma) | Anti-proliferation | 1.87 | |
| Indole-based arylsulfonylhydrazide (5f) | MCF-7 (Breast) | Cytotoxicity (MTT assay) | 13.2 | |
| Indole-based arylsulfonylhydrazide (5f) | MDA-MB-468 (Breast) | Cytotoxicity (MTT assay) | 8.2 | |
| CTr/CTet mixture | MCF-7 (Breast) | Proliferation Inhibition | 1.3 µg/ml | |
| CTr/CTet mixture | MDA-MB-231 (Breast) | Proliferation Inhibition | 1.6 µg/ml |
Signaling Pathways and Mechanisms of Action
I3C and its synthetic analogs exert their anti-cancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Here, we visualize two of the most significant pathways affected by these compounds: the Wnt/β-catenin and PI3K/Akt/mTOR pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway in melanoma cells.
In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Wnt ligands binding to Frizzled and LRP5/6 co-receptors activate Dishevelled, which inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound has been shown to disrupt this pathway at or upstream of the LRP6 co-receptor, leading to the downregulation of β-catenin and its target genes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is common in many cancers. I3C and its derivatives have been shown to inhibit this pathway.
Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then stimulates mTORC1, a key regulator of protein synthesis and cell growth. I3C and its analogs can inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of I3C analogs.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the I3C analog or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the I3C analog (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting).
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a sample, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Cell Lysis: Treat cancer cells with the I3C analog and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, p-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to investigate the interaction of proteins with specific DNA regions in the cell nucleus, such as transcription factors binding to promoter regions of target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., a transcription factor).
-
Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
DNA Analysis: Analyze the purified DNA by PCR, qPCR, or sequencing to identify the DNA sequences that were bound by the protein of interest.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a synthetic I3C analog.
Conclusion
The comparative data presented in this guide unequivocally demonstrates that synthetic indole-3-carbinol analogs, particularly this compound, exhibit significantly enhanced anti-cancer potency compared to the parent compound, I3C. These synthetic derivatives have shown promise in targeting key oncogenic signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, at much lower concentrations. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the design and execution of further preclinical studies. The continued exploration of structure-activity relationships among novel synthetic I3C analogs holds great potential for the development of more effective and targeted cancer therapies.
References
Disrupting the LEF-1/MITF-M Axis: A Comparative Guide to 1-Benzyl-I3C and Alternative Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the progression of several cancers, including melanoma. A key downstream event in this pathway is the binding of the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF-1), in complex with β-catenin, to the promoter of the Microphthalmia-associated Transcription Factor (MITF-M), a master regulator of melanocyte development and melanoma cell survival. The disruption of this interaction presents a promising therapeutic strategy. This guide provides a comparative analysis of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C) and other small molecule inhibitors that target the LEF-1/MITF-M axis, supported by experimental data.
Overview of this compound Action
This compound, a synthetic derivative of indole-3-carbinol (B1674136) (I3C) found in cruciferous vegetables, has demonstrated potent anti-proliferative effects in melanoma cells.[1] It functions by disrupting the canonical Wnt/β-catenin signaling pathway, leading to a reduction in both β-catenin and LEF-1 protein levels.[1] This ultimately inhibits the binding of LEF-1 to the MITF-M promoter, downregulating MITF-M expression and inducing cell cycle arrest and apoptosis in melanoma cells.[1]
Comparative Analysis of Inhibitors
This section compares this compound with alternative compounds that also disrupt the LEF-1/MITF-M signaling axis, albeit through different mechanisms. These alternatives include direct MITF inhibitors, compounds that block the LEF-1/β-catenin interaction, and other Wnt signaling pathway modulators.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the experimental conditions, such as cell lines and assay types, may vary between studies, affecting direct comparability of IC50 values.
| Compound | Target | Assay | Cell Line | IC50/Effective Concentration | Reference |
| This compound | Wnt/β-catenin signaling (upstream of LEF-1) | Proliferation Assay | G361, DM738, SK-MEL-2 Melanoma | 20 µM (used in multiple experiments to show effect) | [1] |
| ML329 | MITF | TRPM-1 Promoter Activity | SK-MEL-5 Melanoma | 1.2 µM | [2] |
| TT-012 | MITF Dimerization | B16F10 Melanoma Cell Growth | B16F10 Melanoma | 499 nM | |
| FH535 | β-catenin/TCF Interaction | Cell Proliferation | HT29 Colon Cancer | 18.6 µM | |
| Cell Proliferation | SW480 Colon Cancer | 33.2 µM | |||
| Ethacrynic Acid | LEF-1/β-catenin Complex | Wnt3A-induced Transcription | HEK293 | ~25 µM | |
| Cell Viability | Primary CLL Cells | 8.56 ± 3 µM | |||
| Fisetin | Wnt/β-catenin signaling | Cell Viability | A375 Melanoma | ~20.3 µM (at 48h) | |
| Celecoxib | Wnt/β-catenin signaling | Cell Proliferation | MCF-7 Breast Cancer | Lower than MDA-MB-231 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Ethacrynic Acid Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of the MITF Molecular Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 1-Benzyl-I3C
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzyl-indole-3-carbinol (1-Benzyl-I3C), ensuring laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandatory, treating the compound as a hazardous substance.
Immediate Safety and Hazard Assessment
Based on data for structurally similar indole (B1671886) compounds and general laboratory safety principles, this compound should be handled with care. Potential hazards may include skin and eye irritation. Therefore, adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must use appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[1] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed and certified hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash .[1]
-
Waste Identification and Classification : Treat all this compound, including unused solid material, solutions, and any contaminated labware (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.[3]
-
Waste Segregation :
-
Solid Waste : Collect unused solid this compound and contaminated disposable materials in a designated hazardous waste container.
-
Liquid Waste : If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization :
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for the waste. The original container can be a suitable option if it is in good condition.
-
Labeling : Clearly and accurately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "1-Benzyl-indole-3-carbinol," the primary hazards (e.g., "Irritant"), and the date of waste accumulation.
-
-
Storage of Chemical Waste :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.
-
Complete any required paperwork, such as a Hazardous Material Pickup Request form, detailing the contents of the waste container.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Wear PPE : Don the full personal protective equipment detailed in the table above.
-
Containment : For small spills, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Cleanup : Carefully collect the absorbed material and any contaminated debris and place it into a sealed, labeled hazardous waste container.
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow
References
Essential Safety and Logistical Information for Handling 1-Benzyl-I3C
Core Compound Information:
-
Synonyms: (1-benzyl-1h-indol-3-yl)methanol[1]
-
Molecular Formula: C16H15NO[4]
-
Molecular Weight: 237.3 g/mol
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear for handling 1-Benzyl-I3C, based on guidelines for similar laboratory chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary if there is a splash hazard. | To protect eyes from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat and close-toed footwear are mandatory. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required. | To avoid inhalation of dust, fumes, or vapors. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of exposure, consider additional protective clothing. | To protect personal clothing and skin from contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risks.
1. Pre-Experiment Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and confirm it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Review institutional safety protocols and have an emergency plan in place.
2. Handling the Compound:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols when handling the solid form.
-
Use designated and properly cleaned laboratory glassware.
3. Storage:
-
Store this compound powder at -20°C for up to 3 years.
-
In solvent, store at -80°C for up to 1 year.
-
Keep the container tightly sealed in a dry and well-ventilated place.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.
-
Contaminated PPE should be disposed of as hazardous waste.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocol: Western Blot Analysis for Protein Expression
The following is a representative experimental protocol for analyzing the effect of this compound on protein expression in cancer cells, a common application of this compound in research.
Objective: To determine the effect of this compound on the protein levels of key signaling molecules (e.g., β-catenin, MITF-M, CDK2, Bcl2) in melanoma cells.
Materials:
-
Melanoma cell lines (e.g., G361)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture melanoma cells to the desired confluency and treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the action of this compound.
References
- 1. This compound | NEDD4-1 inhibitor | antiproliferation | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
